Product packaging for Benzyl chloroacetate(Cat. No.:CAS No. 140-18-1)

Benzyl chloroacetate

Cat. No.: B094811
CAS No.: 140-18-1
M. Wt: 184.62 g/mol
InChI Key: SOGXBRHOWDEKQB-UHFFFAOYSA-N
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Description

Benzyl chloroacetate is an ester.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B094811 Benzyl chloroacetate CAS No. 140-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-chloroacetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGXBRHOWDEKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8059689
Record name Benzyl 2-chloroacetate
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Molecular Weight

184.62 g/mol
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CAS No.

140-18-1
Record name Phenylmethyl 2-chloroacetate
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Record name Phenylmethyl chloroacetate
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Foundational & Exploratory

An In-depth Technical Guide to Benzyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of benzyl (B1604629) chloroacetate (B1199739), a significant chemical intermediate in various fields, particularly for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

Benzyl chloroacetate is an organic compound that serves as a valuable building block in organic synthesis.[1] Its structural features, including a benzyl group and a chloroacetate moiety, make it a versatile reagent.[1]

CAS Number: 140-18-1[2][3][4][5][6][7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉ClO₂[1][3][4]
Linear Formula ClCH₂CO₂CH₂C₆H₅[2]
Molecular Weight 184.62 g/mol [2][4]
Appearance Colorless to pale yellow liquid[1][5][6][9]
Density 1.215 g/mL at 25 °C[2][5][9]
Boiling Point 90 °C at 1 mmHg[2][5][9][10]
Melting Point -35.00 °C[1]
Flash Point 113 °C (closed cup)[2][10]
Refractive Index n20/D 1.525[2][9]
Solubility Insoluble in water; soluble in organic solvents like alcohol, oils, ethyl acetate, dichloromethane, and acetone.[1][9]
Odor Mild, Jasmin-type, floral-fruity odor[9]

Synthesis of this compound: Experimental Protocol

This compound is commonly synthesized via the esterification of benzyl alcohol with chloroacetyl chloride.[1] The following protocol is based on a documented synthetic route.[11]

Objective: To synthesize benzyl 2-chloroacetate from benzyl alcohol and chloroacetyl chloride.

Materials:

  • Benzyl alcohol (1 mmol)

  • Chloroacetyl chloride (3 mmol)

  • N,N-diisopropylethylamine (DIPEA) (1 mmol)

  • Dichloromethane (CH₂Cl₂)

  • 10% Hydrochloric acid (HCl) aqueous solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Water

Procedure:

  • A mixture of benzyl alcohol (0.20 g, 1 mmol), chloroacetyl chloride (0.281 cm³, 3 mmol), and diisopropylethylamine (0.242 cm³, 1 mmol) is stirred at room temperature for 24 hours.[11]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the conversion to benzyl 2-chloroacetate is nearly complete.[11]

  • Upon completion, a 10% aqueous HCl solution (5 ml) is added to the mixture, and stirring is continued for an additional 10 minutes at room temperature.[11]

  • The product is extracted into an organic phase by adding water (5 ml) and CH₂Cl₂ (5 ml).[11]

  • The organic phase is separated and dried with anhydrous sodium sulfate.[11]

  • The solvent is then evaporated using a rotary evaporator to precipitate the benzyl 2-chloroacetate product.[11]

Yield: This protocol affords the corresponding benzyl 2-chloroacetate in a 66% total yield.[11]

G cluster_reactants Reactants cluster_process Process cluster_product Product Benzyl Alcohol Benzyl Alcohol Stir at RT for 24h Stir at RT for 24h Benzyl Alcohol->Stir at RT for 24h Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Stir at RT for 24h DIPEA DIPEA DIPEA->Stir at RT for 24h TLC Monitoring TLC Monitoring Stir at RT for 24h->TLC Monitoring HCl Quench HCl Quench TLC Monitoring->HCl Quench Extraction with CH2Cl2/Water Extraction with CH2Cl2/Water HCl Quench->Extraction with CH2Cl2/Water Drying with Na2SO4 Drying with Na2SO4 Extraction with CH2Cl2/Water->Drying with Na2SO4 Solvent Evaporation Solvent Evaporation Drying with Na2SO4->Solvent Evaporation This compound This compound Solvent Evaporation->this compound

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile intermediate with applications in several areas of chemical synthesis, owing to its reactivity, particularly in nucleophilic substitution reactions.[1]

  • Pharmaceutical Synthesis: It is a key reagent in the synthesis of various pharmaceuticals.[1][8] For instance, it is used in the preparation of monoesters of phosphonoacetic acid and N-benzoyl-glycyl-hydroxyl acetic acid, an ester substrate for carboxypeptidase Y catalyzed peptide synthesis.[2] It also serves as an intermediate in the synthesis of local anesthetics like benzocaine (B179285) and procaine.[8]

  • Agrochemical Production: This compound is utilized in the manufacturing of agrochemicals.[1][8]

  • Norlignan Synthesis: It acts as a reagent in the total syntheses of (±)-di-O-methyl ethers of the norlignans sequirin-A, agatharesinol, and hinokiresinol, as well as (±)-tri-O-methyl sequirin-E.[2]

  • Fragrance and Flavoring Agents: Due to its pleasant aromatic properties, it is used in the formulation of perfumes and flavoring agents.[1][9]

G cluster_applications Applications This compound This compound Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Agrochemicals Agrochemicals This compound->Agrochemicals Norlignans Norlignans This compound->Norlignans Fragrances Fragrances This compound->Fragrances

Caption: Applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Statements:

  • H315: Causes skin irritation.[2][6][12]

  • H319: Causes serious eye irritation.[2][6][12]

  • H335: May cause respiratory irritation.[2][12]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][10][12]

  • P264: Wash skin thoroughly after handling.[6][10]

  • P280: Wear protective gloves/eye protection/face protection.[6][10]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[2][6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][10][12]

Personal Protective Equipment (PPE):

  • Eyeshields, gloves, and a type ABEK (EN14387) respirator filter are recommended.[2]

First Aid Measures:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[10]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]

Conclusion

This compound is a chemical compound with significant utility in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its well-defined properties and reactivity make it a valuable intermediate for researchers and chemical professionals. Adherence to proper safety protocols is crucial when handling this compound due to its irritant nature. The continued research and application of this compound underscore its importance in the development of new therapeutic agents and other commercially valuable products.[1]

References

benzyl chloroacetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides core technical specifications for Benzyl Chloroacetate, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

PropertyValueCitations
Molecular FormulaC₉H₉ClO₂[1][2][3]
Linear FormulaClCH₂CO₂CH₂C₆H₅
Molecular Weight184.62 g/mol [2][3][4]
CAS Number140-18-1[2][3]

Logical Relationship of Molecular Formula Components

The following diagram illustrates the elemental composition derived from the molecular formula of this compound.

cluster_elements Elemental Composition C9H9ClO2 This compound (C₉H₉ClO₂) C Carbon (C) Atom Count: 9 C9H9ClO2->C H Hydrogen (H) Atom Count: 9 C9H9ClO2->H Cl Chlorine (Cl) Atom Count: 1 C9H9ClO2->Cl O Oxygen (O) Atom Count: 2 C9H9ClO2->O

Caption: Elemental breakdown of this compound's molecular formula.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) chloroacetate (B1199739) (C₉H₉ClO₂) is a versatile organic compound that serves as a crucial intermediate in a wide array of chemical syntheses.[1] Its unique combination of a reactive chloroacetyl group and a benzyl ester moiety makes it a valuable building block, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the physical and chemical properties of benzyl chloroacetate, detailed experimental protocols for its synthesis and analysis, and an examination of its role in significant synthetic pathways.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic mild, floral-fruity odor.[2] It is characterized by its limited solubility in water but shows good solubility in various organic solvents such as ethanol, ether, acetone, and dichloromethane.[1][2] This solubility profile is attributed to the presence of both a polar chloroacetate group and a nonpolar benzyl group.[1]

Table 1: Physical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₉ClO₂[3]
Molecular Weight 184.62 g/mol [3]
Appearance Colorless to pale yellow liquid
Odor Mild, floral-fruity[2]
Boiling Point 90 °C at 1 mmHg[3]
Density 1.215 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.525[3]
Flash Point 113 °C (closed cup)[3]
Water Solubility Insoluble[1]
Solubility in Organic Solvents Soluble in alcohol, ether, acetone, dichloromethane[1][2]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the methylene protons of the chloroacetyl group.

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.34 - 7.36m5HAromatic protons (C₆H₅)
5.18s2HBenzylic protons (-OCH₂Ph)
4.05s2HChloromethyl protons (-COCH₂Cl)

Source: ChemicalBook[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides further confirmation of the carbon framework of the molecule.

Table 3: ¹³C NMR Spectral Data of this compound

Chemical Shift (ppm)Assignment
166.8C=O (ester)
135.2Quaternary aromatic C
128.6Aromatic CH
128.5Aromatic CH
128.3Aromatic CH
67.8-OCH₂Ph
40.8-COCH₂Cl

Note: Specific peak assignments may vary slightly depending on the solvent and reference standard used.

IR (Infrared) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands indicative of its functional groups.

Table 4: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1760StrongC=O stretch (ester)
~1215StrongC-O stretch (ester)
~750, ~690StrongC-H out-of-plane bend (monosubstituted benzene)
~700StrongC-Cl stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak is observed, along with several key fragment ions.

Table 5: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
184/18637.2 / 12.3[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl)
10895.2[C₇H₇OH]⁺
10732.3[C₇H₇O]⁺
91100.0[C₇H₇]⁺ (Tropylium ion - base peak)
9056.1[C₇H₆]⁺
7918.7[C₆H₇]⁺
7719.3[C₆H₅]⁺
6517.7[C₅H₅]⁺

Source: ChemicalBook[4]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the presence of the electrophilic chloroacetyl group, making it susceptible to nucleophilic substitution reactions.[1] This property is extensively utilized in organic synthesis.

A significant application of this compound is in the synthesis of pharmaceuticals. It is a key starting material in the production of Zoledronic acid, a third-generation bisphosphonate used to treat hypercalcemia and bone metastases.[5] In this synthesis, this compound reacts with imidazole (B134444) to form benzyl 2-(1H-imidazol-1-yl)acetate, a crucial intermediate.[5]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from benzyl alcohol and chloroacetyl chloride.

Materials:

  • Benzyl alcohol

  • Chloroacetyl chloride

  • N,N-diisopropylethylamine (DIPEA) or other suitable base (e.g., pyridine)

  • Dichloromethane (DCM)

  • 10% Hydrochloric acid (aq)

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297) (for workup)

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve benzyl alcohol (1 equivalent) and N,N-diisopropylethylamine (1 equivalent) in dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification: The crude product can be purified by vacuum distillation. Collect the fraction boiling at approximately 90 °C under a vacuum of 1 mmHg.

Workflow for the Synthesis of Zoledronic Acid Intermediate

The following diagram illustrates the initial steps in the synthesis of Zoledronic acid, highlighting the role of this compound.

G cluster_synthesis Synthesis of this compound cluster_reaction Reaction with Imidazole cluster_hydrolysis Hydrolysis Benzyl Alcohol Benzyl Alcohol Benzyl Chloroacetate_syn This compound Benzyl Alcohol->Benzyl Chloroacetate_syn 1. Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Benzyl Chloroacetate_syn 2. DIPEA DIPEA DIPEA->Benzyl Chloroacetate_syn Base Benzyl Chloroacetate_reac This compound Intermediate Benzyl 2-(1H-imidazol-1-yl)acetate Benzyl Chloroacetate_reac->Intermediate 1. Imidazole Imidazole Imidazole->Intermediate 2. K2CO3 K2CO3 K2CO3->Intermediate Base in DMF Intermediate_hyd Benzyl 2-(1H-imidazol-1-yl)acetate Zoledronic_Acid_Precursor Imidazol-1-yl-acetic acid Intermediate_hyd->Zoledronic_Acid_Precursor HCl_aq 10% HCl (aq) HCl_aq->Zoledronic_Acid_Precursor Acid Hydrolysis

Synthesis of Zoledronic Acid Precursor

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[6] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6] Store this compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6] Containers should be kept tightly closed.[6]

Conclusion

This compound is a chemical of significant interest to researchers and professionals in drug development and other fields of organic synthesis. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its characteristics, spectroscopic data, and safe handling procedures is paramount for its effective and responsible utilization in the laboratory and in industrial applications.

References

benzyl chloroacetate synthesis from benzyl alcohol and chloroacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Benzyl (B1604629) Chloroacetate (B1199739)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl chloroacetate, a valuable intermediate in organic synthesis, from benzyl alcohol and chloroacetyl chloride. The document details the underlying chemical principles, optimized experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

Benzyl 2-chloroacetate (C₉H₉ClO₂) is an organic ester that serves as a significant building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive chloroacetate group and a benzyl moiety, makes it a versatile reagent for nucleophilic substitution reactions.[1] The most common and direct method for its preparation is the esterification of benzyl alcohol with chloroacetyl chloride. This guide explores the reaction mechanism, experimental procedures, and optimization of this synthesis.

Reaction and Mechanism

The synthesis is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the benzyl alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the ester and hydrogen chloride (HCl) as a byproduct.

Overall Reaction:

The reaction can be performed without a catalyst, particularly if an excess of the acid chloride is used, or in the presence of a non-nucleophilic base to scavenge the HCl byproduct, which can drive the reaction to completion.

Reaction Pathway Diagram

The following diagram illustrates the direct conversion of reactants to products.

G cluster_reactants React1 Benzyl Alcohol Reaction + React1->Reaction React2 Chloroacetyl Chloride React2->Reaction Prod1 This compound Prod2 Hydrogen Chloride (HCl) Reaction_out + Prod1->Reaction_out Reaction->Prod1 Esterification

Caption: Chemical transformation pathway for this compound synthesis.

Quantitative Data Summary

This section summarizes the physical properties of this compound and compares different reaction conditions to provide a basis for experimental design.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
Appearance Colorless, slightly viscous liquid[3]
CAS Number 140-18-1[2]
Specific Gravity 1.21 - 1.22[2][3]
Refractive Index 1.53[2]
Solubility Insoluble in water; Soluble in organic solvents like alcohol, oils, ethyl acetate, dichloromethane, and acetone.[1][3]
Purity (Typical) Min. 97.0% (GC)[2]
Table 2: Optimization of Reaction Conditions for this compound Synthesis

The following data, adapted from a study by Mokhtari et al., demonstrates the impact of solvent and base selection on the esterification of benzyl alcohol with chloroacetyl chloride.[4]

EntrySolventBaseYield (%)
1Dichloromethane (CH₂Cl₂)Diisopropylethylamine (DIPEA)66
2Dichloromethane (CH₂Cl₂)Triethylamine (TEA)58
3Dichloromethane (CH₂Cl₂)Pyridine52
4Tetrahydrofuran (THF)Diisopropylethylamine (DIPEA)41
5Acetonitrile (CH₃CN)Diisopropylethylamine (DIPEA)38

Data sourced from a model reaction study aimed at optimizing conditions.[4]

Experimental Protocols

Two distinct, detailed methodologies are presented below, reflecting common approaches to this synthesis.

Protocol 1: Base-Mediated Synthesis in Dichloromethane

This protocol is based on the optimized conditions identified in the literature, utilizing a non-nucleophilic base to neutralize the HCl byproduct.[4]

Materials:

  • Benzyl alcohol (1 eq)

  • Chloroacetyl chloride (1 eq)

  • Diisopropylethylamine (DIPEA) (1 eq)

  • Dichloromethane (CH₂Cl₂)

  • 10% HCl aqueous solution

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred solution of benzyl alcohol (1 eq) in dichloromethane, add chloroacetyl chloride (1 eq) dropwise at room temperature.

  • Add diisopropylethylamine (1 eq) to the mixture and continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon near-complete conversion, add a 10% aqueous HCl solution (e.g., 5 ml) to the reaction mixture and stir for an additional 10 minutes to quench the reaction and neutralize excess base.

  • Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with deionized water (e.g., 5 ml) and brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude benzyl 2-chloroacetate.

  • Purify the crude product, if necessary, via vacuum distillation or column chromatography.

Protocol 2: Uncatalyzed, Solvent-Free Synthesis

This environmentally benign approach is adapted from procedures for similar uncatalyzed esterifications and is effective when using a slight excess of the acid chloride.[5][6]

Materials:

  • Benzyl alcohol (1 eq, e.g., 10 mmol)

  • Chloroacetyl chloride (2 eq, e.g., 20 mmol)

Procedure:

  • Place benzyl alcohol (1 eq) and a magnetic stir bar into a 100 ml two-neck round-bottom flask.

  • Attach a reflux condenser to the central neck of the flask. Circulate ice-cold water through the condenser to trap any evolved HCl gas.[5][7]

  • Slowly add chloroacetyl chloride (2 eq) to the benzyl alcohol through the side neck of the flask while stirring.[5][6]

  • Stir the reaction mixture vigorously at room temperature for 1 hour.[5][7]

  • Monitor the completion of the reaction by TLC.[5][6]

  • Once the reaction is complete, the excess chloroacetyl chloride and dissolved HCl can be removed by applying a vacuum. The resulting product is often of high purity, but can be further purified by vacuum distillation if required. This method has been shown to achieve yields as high as 98% for similar esterifications.[5][7]

Experimental Workflow Visualization

The following diagram outlines the general logical steps involved in the synthesis and purification of this compound.

G Start Start Reagents 1. Mix Reactants (Benzyl Alcohol, Chloroacetyl Chloride) +/- Solvent/Base Start->Reagents Reaction 2. Stir Reaction Mixture (Monitor by TLC) Reagents->Reaction Workup 3. Workup (Quenching, Washing, Extraction) Reaction->Workup Drying 4. Dry Organic Phase (e.g., with Na₂SO₄) Workup->Drying Purification 5. Purification (Vacuum Distillation or Chromatography) Drying->Purification Analysis 6. Characterization (GC, NMR, IR) Purification->Analysis End End Product Analysis->End

Caption: A generalized workflow for the synthesis and purification of this compound.

Safety and Handling

Both benzyl alcohol and chloroacetyl chloride require careful handling in a well-ventilated fume hood.

  • Chloroacetyl Chloride: Is highly corrosive, a lachrymator, and reacts violently with water and alcohols.

  • Benzyl Alcohol: Can be harmful if swallowed or inhaled and may cause skin irritation.

  • This compound: May cause skin and respiratory irritation.[8] The product must be thoroughly purified to be free of any residual acidic starting materials, which are highly corrosive.[3]

Personal Protective Equipment (PPE) , including safety goggles, lab coats, and appropriate chemical-resistant gloves, must be worn at all times.[8]

Conclusion

The synthesis of this compound from benzyl alcohol and chloroacetyl chloride is a robust and efficient esterification reaction. The choice between a base-mediated reaction in a solvent or an uncatalyzed, solvent-free approach depends on the desired scale, purity requirements, and environmental considerations. The data and protocols provided in this guide offer a solid foundation for researchers to successfully synthesize and optimize the production of this key chemical intermediate.

References

An In-depth Technical Guide to the Reactivity and Nucleophilic Substitution of Benzyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) chloroacetate (B1199739) is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] Its reactivity is characterized by two primary sites susceptible to nucleophilic attack: the benzylic position and, more significantly, the α-carbon of the chloroacetate moiety. This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of benzyl chloroacetate, focusing on the reactivity of the C-Cl bond. It includes a detailed analysis of reaction mechanisms, a compilation of available quantitative data, and explicit experimental protocols for key transformations. This document aims to serve as a valuable resource for scientists leveraging this compound in the synthesis of novel therapeutic agents and other advanced organic molecules.

Introduction to the Reactivity of this compound

This compound, a colorless to pale yellow liquid, possesses a molecular structure that bestows upon it a unique chemical reactivity.[2] The molecule incorporates a benzyl group attached to a chloroacetate unit, presenting two distinct electrophilic centers. While the benzylic carbon can undergo nucleophilic substitution, typically through an S(_N)1 or S(_N)2 mechanism depending on the conditions, the primary focus of this guide is the highly reactive α-carbon of the chloroacetate group.[3][4][5][6][7] The electron-withdrawing effect of the adjacent carbonyl group significantly activates the C-Cl bond towards S(_N)2 displacement by a wide range of nucleophiles.[8] This reactivity makes this compound a valuable building block for the introduction of a carboxymethylbenzyl group in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][8]

Mechanisms of Nucleophilic Substitution

The nucleophilic substitution reactions of this compound predominantly occur at the α-carbon via a concerted S(_N)2 mechanism. This pathway is favored due to the primary nature of the carbon center and the activating effect of the adjacent carbonyl group, which helps to stabilize the transition state.

The S(_N)2 Pathway at the α-Carbon

The reaction proceeds through a backside attack of the nucleophile on the carbon atom bearing the chlorine atom. This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride ion) are positioned at the axial positions. The reaction results in the inversion of stereochemistry if the α-carbon is chiral.

The general mechanism can be depicted as follows:

sn2_mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu:⁻ substrate This compound Nu->substrate Sₙ2 Attack TS [Nu---C---Cl]⁻ substrate->TS product Substituted Product TS->product Cl Cl⁻ TS->Cl Leaving Group Departure

Caption: Generalized S(_N)2 mechanism at the α-carbon of this compound.

Factors Influencing Reactivity

Several factors influence the rate and outcome of the nucleophilic substitution on this compound:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity is dependent on factors such as the charge, basicity, polarizability, and the solvent.

  • Solvent: Polar aprotic solvents, such as DMF, DMSO, and acetone, are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[7] Polar protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

  • Leaving Group: The chloride ion is a good leaving group, facilitating the substitution reaction.

  • Steric Hindrance: The primary nature of the α-carbon minimizes steric hindrance, making it highly accessible to nucleophiles.

Quantitative Data on Reactivity

Direct kinetic data for the nucleophilic substitution of this compound is not extensively available in the literature. However, data from analogous systems, such as benzyl halides and other α-chloro esters, can provide valuable insights into its reactivity.

Solvolysis of Related Compounds

Studies on the solvolysis of substituted benzyl chlorides in aqueous acetonitrile (B52724) have shown a wide range of first-order rate constants, from 2.2 s

1^{-1}−1
for 4-methoxybenzyl chloride to 1.1 x 10
8^{-8}−8
s
1^{-1}−1
for 3,4-dinitrobenzyl chloride.[1][9] This highlights the significant influence of substituents on the benzene (B151609) ring on the stability of the carbocation in S(_N)1 reactions. While this compound primarily reacts via an S(_N)2 mechanism at the α-carbon, these data underscore the electronic influence of the benzyl group.

Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25°C [1][9]

Substituentk(_{solv}) (s
1^{-1}−1
)
4-Methoxy2.2
4-Methyl1.5 x 10
2^{-2}−2
H3.2 x 10
4^{-4}−4
4-Chloro1.8 x 10
4^{-4}−4
3-Nitro2.5 x 10
7^{-7}−7
3,4-Dinitro1.1 x 10
8^{-8}−8
Nucleophilic Substitution Yields with Various Nucleophiles (Analogous Systems)

The following table summarizes typical yields for nucleophilic substitution reactions on benzyl halides, which can be considered indicative of the expected yields for similar reactions with this compound under optimized conditions.

Table 2: Representative Yields for Nucleophilic Substitution on Benzyl Halides

NucleophileProduct TypeYield (%)Reference
Aniline (B41778)N-Benzylaniline85-87Organic Syntheses
ThiophenolBenzyl phenyl sulfideHigh[10]
Sodium AzideBenzyl azide73ChemSpider
Ammonium AcetateBenzyl acetateup to 100[11]

Experimental Protocols

The following protocols are detailed methodologies for key nucleophilic substitution reactions involving this compound or its close analogs. These can be adapted for a wide range of nucleophiles.

General Procedure for the Reaction of this compound with Amines (e.g., Aniline)

This protocol is adapted from the synthesis of benzylaniline from benzyl chloride.

Materials:

  • This compound

  • Aniline (or other primary/secondary amine)

  • Sodium bicarbonate

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663)

  • Saturated salt solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place the aniline (4 equivalents), sodium bicarbonate (1.25 equivalents), and water.

  • Heat the mixture to 90-95 °C with vigorous stirring.

  • Slowly add this compound (1 equivalent) dropwise from the dropping funnel over 1.5-2 hours.

  • Continue heating and stirring for an additional 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter with suction.

  • Separate the organic and aqueous layers. Wash the organic layer with a saturated salt solution.

  • Dry the organic layer with anhydrous sodium sulfate and filter.

  • Remove the excess aniline by distillation under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

amine_synthesis_workflow A 1. Combine aniline, NaHCO₃, and water in a flask. B 2. Heat to 90-95°C with stirring. A->B C 3. Add this compound dropwise. B->C D 4. Continue heating for 2-4 hours. C->D E 5. Cool and filter the mixture. D->E F 6. Separate layers and wash the organic phase. E->F G 7. Dry the organic layer. F->G H 8. Remove excess aniline via distillation. G->H I 9. Purify the product. H->I

Caption: Experimental workflow for the synthesis of benzyl N-phenylglycinate.

General Procedure for the Reaction of this compound with Thiols (e.g., Thiophenol)

This protocol is a general method for the synthesis of benzyl thioethers.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., ethanol, DMF)

  • Diethyl ether

  • Water

Procedure:

  • In a round-bottom flask, dissolve the thiol (1 equivalent) and a base (1.1 equivalents) in the chosen solvent.

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add this compound (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the product by column chromatography.

thiol_synthesis_workflow A 1. Dissolve thiol and base in a solvent. B 2. Stir to form the thiolate. A->B C 3. Add this compound. B->C D 4. Stir until reaction completion (TLC). C->D E 5. Remove solvent under reduced pressure. D->E F 6. Partition between water and ether. E->F G 7. Separate, wash, and dry the organic layer. F->G H 8. Concentrate to get the crude product. G->H I 9. Purify via column chromatography. H->I

Caption: Experimental workflow for the synthesis of S-benzyl thioglycolate esters.

Applications in Drug Development

The reactivity of this compound makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. The ability to readily introduce a protected carboxylic acid functionality via a stable ester linkage is particularly useful. For instance, it can be used in the synthesis of peptidomimetics, where the benzyl group can be removed by hydrogenolysis to unmask a carboxylic acid. It is also a precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications.

Conclusion

This compound is a highly useful and reactive building block in organic synthesis. Its primary mode of reactivity in nucleophilic substitution is through an S(_N)2 displacement of the chloride at the α-carbon, a reaction that is facilitated by the adjacent carbonyl group. While direct quantitative kinetic data for this compound itself is sparse, analogous data from benzyl halides and other α-chloro esters provide a solid framework for predicting its reactivity. The experimental protocols provided in this guide offer a starting point for the synthesis of a wide array of derivatives. For researchers and drug development professionals, a thorough understanding of the reactivity of this compound is key to leveraging its full potential in the creation of novel and complex molecular architectures.

References

Solubility Profile of Benzyl Chloroacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of benzyl (B1604629) chloroacetate (B1199739) in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and outlines a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for professionals in research and development who utilize benzyl chloroacetate in their work.

Introduction to this compound

This compound (C₉H₉ClO₂) is an organic compound that serves as a versatile reagent and intermediate in organic synthesis. Its utility in various chemical transformations is often dependent on its solubility in different solvent systems. Understanding its solubility profile is therefore critical for reaction optimization, purification processes, and the development of new synthetic methodologies.

Qualitative Solubility of this compound

Based on available chemical literature and safety data sheets, this compound exhibits the following general solubility characteristics:

  • High Solubility: It is reported to be soluble to very soluble in a range of common organic solvents.[1] These include:

    • Alcohols (e.g., ethanol, methanol)

    • Ethers (e.g., diethyl ether)

    • Ketones (e.g., acetone)

    • Halogenated hydrocarbons (e.g., dichloromethane)

    • Aromatic hydrocarbons (e.g., benzene, toluene)

    • Esters (e.g., ethyl acetate)

  • Limited Solubility: this compound has limited to no appreciable solubility in water.

A summary of the qualitative solubility is presented in the table below.

Solvent ClassGeneral Solubility
AlcoholsSoluble
EthersSoluble
KetonesSoluble
Halogenated HydrocarbonsSoluble
Aromatic HydrocarbonsSoluble
EstersSoluble
WaterInsoluble/Limited

Experimental Protocol for Quantitative Solubility Determination

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks and pipettes (Class A)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Vials with airtight seals

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph)

Experimental Procedure: Isothermal Saturation Method
  • Solvent Preparation: Dispense a known volume or mass of the desired solvent into several sealed vials.

  • Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the solvent to thermally equilibrate for at least one hour.

  • Addition of Solute: Add an excess amount of this compound to each vial. The excess is crucial to ensure that a saturated solution is formed.

  • Saturation: Tightly seal the vials and agitate them in the thermostatically controlled environment for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.[2]

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostat for a sufficient time to allow the undissolved this compound to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed/cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-particles.

  • Sample Preparation for Analysis: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

Quantitative Analysis

The concentration of this compound in the saturated solution can be determined using various analytical techniques.

For non-volatile solutes, a gravimetric method can be employed.[3][4][5][6]

  • Accurately weigh a known volume of the filtered saturated solution.

  • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of this compound).

  • Weigh the remaining residue (this compound).

  • Calculate the solubility in terms of g/100 mL or other desired units.

If this compound has a suitable chromophore, UV-Vis spectrophotometry can be used for quantification.[7]

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the chosen solvent.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the diluted, filtered sample and determine its concentration using the calibration curve.

  • Back-Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for quantification.[8][9][10][11]

  • Method Development: Develop a suitable HPLC method (e.g., reverse-phase) with an appropriate column, mobile phase, and detector (e.g., UV detector) to achieve good separation and detection of this compound.

  • Calibration Curve: Prepare and run a series of standard solutions of this compound to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted, filtered sample into the HPLC system and record the peak area corresponding to this compound.

  • Concentration Determination: Determine the concentration of the sample from the calibration curve and calculate the solubility, accounting for any dilutions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

G A Solvent Preparation & Equilibration B Addition of Excess this compound A->B C Isothermal Agitation to Reach Equilibrium B->C D Phase Separation (Settling) C->D E Sample Withdrawal & Filtration D->E F Sample Dilution E->F G Quantitative Analysis (Gravimetric/UV-Vis/HPLC) F->G H Solubility Calculation G->H

Figure 1: Experimental workflow for solubility determination.
Logical Relationship for Analysis Method Selection

The choice of the quantitative analysis method depends on the properties of the solute and the available instrumentation.

G cluster_0 A Is this compound Non-Volatile? B Does it have a UV Chromophore? A->B No D Gravimetric Analysis A->D Yes C Is High Sensitivity & Specificity Required? B->C No E UV-Vis Spectroscopy B->E Yes F HPLC Analysis C->F Yes G Consider Alternative Method C->G No

Figure 2: Decision tree for selecting a quantitative analysis method.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available literature, its qualitative profile indicates good solubility in common non-polar and polar aprotic and protic organic solvents, and poor solubility in water. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided in this guide, based on the isothermal saturation method, offers a reliable framework for obtaining accurate and reproducible data. The choice of the final quantitative step, be it gravimetric, spectroscopic, or chromatographic, should be made based on the specific laboratory capabilities and the required level of accuracy and sensitivity.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Benzyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of benzyl (B1604629) chloroacetate (B1199739). It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents a detailed interpretation of the spectrum, a summary of quantitative data, a standard experimental protocol for data acquisition, and a visual representation of the molecular structure with its proton environments.

Data Presentation

The ¹H NMR spectral data for benzyl chloroacetate, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below. This format allows for a clear and concise presentation of the key spectral parameters.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35 - 7.34Multiplet5HAr-H (Phenyl group)
5.18Singlet2H-O-CH₂ -Ph
4.05Singlet2HCl-CH₂ -C=O

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound exhibits three distinct signals, each corresponding to a unique set of protons in the molecule. The analysis of these signals provides conclusive evidence for the structure of the compound.

  • Aromatic Protons (Ar-H): A complex multiplet is observed in the downfield region, between δ 7.35 and 7.34 ppm.[1] This signal integrates to five protons and is characteristic of the protons on the monosubstituted benzene (B151609) ring. The overlapping nature of these signals is due to the small differences in their chemical environments.

  • Benzylic Protons (-O-CH₂-Ph): A sharp singlet appears at δ 5.18 ppm.[1] This signal corresponds to the two benzylic protons. The downfield shift is attributed to the deshielding effect of the adjacent oxygen atom and the phenyl group. The singlet multiplicity indicates that there are no neighboring protons to couple with.

  • α-Protons to the Carbonyl Group (Cl-CH₂-C=O): Another distinct singlet is found further upfield at δ 4.05 ppm.[1] This signal is assigned to the two protons on the carbon adjacent to the carbonyl group and the chlorine atom. The strong electron-withdrawing effects of both the carbonyl group and the chlorine atom cause a significant downfield shift for these protons. The absence of coupling results in a singlet.

Experimental Protocol

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-25 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • The final sample volume in the NMR tube should be approximately 4-5 cm in height.

2. NMR Data Acquisition:

  • The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

  • A standard single-pulse experiment is used for data acquisition.

  • Typical acquisition parameters include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (to improve signal-to-noise ratio)

    • Spectral Width: 0-15 ppm

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction is applied to ensure all peaks are in the absorptive mode.

  • Baseline correction is performed to obtain a flat baseline.

  • The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration of the signals is performed to determine the relative number of protons for each peak.

  • Peak picking is done to identify the precise chemical shifts of the signals.

Mandatory Visualization

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the different proton environments corresponding to the signals observed in the ¹H NMR spectrum.

Structure of this compound with ¹H NMR Assignments

References

An In-depth Technical Guide on the Core Mechanism of Action of Benzyl Chloroacetate in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) chloroacetate (B1199739) (C₉H₉ClO₂) is a bifunctional reagent of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure, comprising a benzyl ester and an α-chloro acetyl moiety, features two primary electrophilic sites that dictate its reactivity. This guide elucidates the core mechanisms through which benzyl chloroacetate participates in organic reactions, focusing on three principal pathways: Nucleophilic Substitution (Sₙ2) at the α-carbon, the Darzens Glycidic Ester Condensation, and the C-Alkylation of enolates. This document provides a detailed examination of these mechanisms, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical and drug development.

Core Reactivity and Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. The molecule's reactivity is dominated by the electrophilic nature of two key positions:

  • The α-Carbon : The carbon atom bonded to the chlorine is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This makes it an excellent substrate for Sₙ2 reactions.

  • The Ester Carbonyl Carbon : While less reactive than an acid chloride, this carbon is susceptible to attack by strong nucleophiles, a reactivity exploited in condensation reactions.

The presence of the α-chloro group also allows for the formation of a resonance-stabilized enolate under basic conditions, a crucial intermediate in both the Darzens and C-alkylation pathways.

Mechanism I: Nucleophilic Substitution at the α-Carbon (Sₙ2 Reaction)

The most fundamental reaction mechanism for this compound is the bimolecular nucleophilic substitution (Sₙ2) pathway. In this concerted mechanism, a nucleophile attacks the α-carbon, leading to the displacement of the chloride ion as a leaving group. This reaction proceeds with an inversion of stereochemistry if the α-carbon is chiral.

General Mechanism

The reaction is typically carried out in the presence of a base (if the nucleophile is acidic, e.g., a thiol or phenol) or in a polar aprotic solvent that can solvate the cation but not the nucleophile, enhancing its reactivity.

Caption: General Sₙ2 mechanism of this compound.

Quantitative Data for Sₙ2 Reactions

The Sₙ2 reaction of this compound is efficient with a variety of soft and hard nucleophiles.

Nucleophile (Reagent)SolventConditionsProductYield (%)Reference
Sodium Azide (B81097) (NaN₃)DMSOAmbient Temp, overnightBenzyl Azidoacetate73%[1]
ThioureaMethanolReflux, 3-4 hBenzyl Isothiuronium ChlorideHigh[2]
p-cresol / NaOHTolueneHeatBenzyl (p-tolyloxy)acetateN/A[3]
Ammonia (excess)N/AN/ABenzyl GlycinateN/A[4]
Experimental Protocol: Synthesis of Benzyl Azidoacetate

This protocol details the Sₙ2 reaction between this compound and sodium azide.[1]

Materials:

  • This compound (1.0 eq.)

  • Sodium azide (1.5 eq.)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve benzyl bromide (1.0 eq.) in DMSO (approx. 20 mL per 1.0 g of halide).

  • Add solid sodium azide (1.5 eq.) to the solution.

  • Stir the reaction mixture overnight at ambient temperature.

  • Slowly add water to the reaction mixture (caution: exothermic).

  • Extract the aqueous layer with diethyl ether (3x volumes).

  • Combine the organic layers and wash with brine (2x volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a clear oil.

Mechanism II: Darzens Glycidic Ester Condensation

The Darzens reaction is a condensation reaction between a ketone or aldehyde and an α-haloester, in the presence of a base, to form an α,β-epoxy ester (a glycidic ester).[5] The mechanism involves three key steps.

General Mechanism
  • Enolate Formation : A strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide) abstracts the acidic α-proton from this compound to form a resonance-stabilized enolate.[5][6]

  • Nucleophilic Addition : The enolate attacks the carbonyl carbon of the ketone or aldehyde, forming a halohydrin intermediate (an aldol-type adduct).[5]

  • Intramolecular Sₙ2 Cyclization : The newly formed alkoxide attacks the α-carbon in an intramolecular Sₙ2 fashion, displacing the chloride ion to form the final epoxide ring.[5][6]

Darzens_Mechanism start This compound + Ketone (R₂C=O) enolate Enolate Formation start->enolate Base (e.g., NaOEt) enolate_struct [BnOOC-C⁻HCl] enolate->enolate_struct addition Nucleophilic Addition enolate_struct->addition Attacks R₂C=O halohydrin Halohydrin Intermediate addition->halohydrin cyclization Intramolecular SN2 halohydrin->cyclization -Cl⁻ product α,β-Epoxy Ester (Glycidic Ester) cyclization->product

Caption: Logical workflow of the Darzens condensation.

Quantitative Data for Darzens Reactions

The stereochemical outcome of the Darzens reaction is a key consideration. The use of chiral auxiliaries or catalysts can induce high levels of diastereoselectivity.

Carbonyl SubstrateBaseConditionsYield (%)Diastereomeric Excess (de)Reference
Cyclohexanone (B45756)KHMDSTHF, -78 °C78%96%[7]
BenzaldehydeNaOEtEthanol65%N/A (cis/trans mixture)[8]
Various AldehydesTiCl₄ / BaseN/AExcellentHigh

(Note: Data may be for analogous chloroacetates but illustrates the general reactivity).

Experimental Protocol: Darzens Condensation of Cyclohexanone with Ethyl Chloroacetate

This protocol, adapted from a procedure using ethyl chloroacetate, serves as a representative method for the Darzens condensation.[8]

Materials:

  • Cyclohexanone (1.0 eq.)

  • This compound (1.0 eq.)

  • Potassium tert-butoxide (1.05 eq.)

  • Anhydrous tert-butyl alcohol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen) equipped with a stirrer, thermometer, and dropping funnel.

  • Charge the flask with freshly distilled cyclohexanone (1.0 eq.) and this compound (1.0 eq.).

  • Prepare a solution of potassium tert-butoxide (1.05 eq.) in anhydrous tert-butyl alcohol and add it to the dropping funnel.

  • Cool the reaction flask to 10-15 °C using an ice bath.

  • With vigorous stirring, add the potassium tert-butoxide solution dropwise over 1.5 hours, maintaining the temperature at 10-15 °C.

  • After the addition is complete, continue stirring at ~10 °C for an additional 1-1.5 hours.

  • Remove the tert-butyl alcohol via distillation under reduced pressure.

  • Dissolve the oily residue in diethyl ether.

  • Wash the ether solution with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting glycidic ester by vacuum distillation.

Mechanism III: C-Alkylation of Enolates

This compound can act as an electrophile in the alkylation of pre-formed enolates generated from ketones, esters, or other 1,3-dicarbonyl compounds. This reaction is a powerful method for forming new carbon-carbon bonds at the α-position of a carbonyl group.

General Mechanism
  • Enolate Formation : A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), is used to quantitatively deprotonate the carbonyl compound at the α-position, forming a lithium enolate. This step is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Nucleophilic Attack (Alkylation) : The enolate nucleophile attacks the electrophilic α-carbon of this compound in an Sₙ2 reaction, displacing the chloride and forming the new C-C bond.[7]

C_Alkylation_Mechanism start Ketone/Ester (with α-H) enolate_form Enolate Formation start->enolate_form LDA, THF, -78°C enolate_struct Lithium Enolate enolate_form->enolate_struct alkylation SN2 Alkylation enolate_struct->alkylation + ClCH₂COOBn(Electrophile) product α-Alkylated Product (e.g., β-Keto Ester) alkylation->product - LiCl

Caption: Logical workflow for C-Alkylation of an enolate.

Quantitative Data for Enolate Alkylation Reactions

The efficiency of C-alkylation depends heavily on the reaction conditions, particularly the choice of base and the nature of the electrophile.

Enolate PrecursorBaseAlkylating AgentSolventConditionsYield (%)Reference
2-MethylcyclohexanoneLDA, then MnCl₂Benzyl BromideTHF/NMPRT, 2 h90%
Ethyl 2-oxocyclohexanecarboxylateNaOEtBenzyl BromideEthanolN/AN/A
Diethyl MalonateNaOEtAlkyl HalideEthanolN/AN/A[7]

(Note: Data for the highly analogous benzyl bromide is presented to illustrate the feasibility and high yields typical of such alkylations).

Experimental Protocol: α-Alkylation of a Ketone Enolate

This is a general protocol for the regioselective monoalkylation of a ketone, adapted from a procedure using benzyl bromide as the electrophile. The same principles apply when using this compound.

Materials:

  • Ketone (e.g., 2-methylcyclohexanone, 1.0 eq.)

  • Diisopropylamine (B44863) (1.1 eq.)

  • n-Butyllithium (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.1-1.4 eq.)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), equipped with a stirrer and a low-temperature thermometer.

  • Charge the flask with anhydrous THF and diisopropylamine (1.1 eq.).

  • Cool the solution to -15 °C and add n-butyllithium (1.1 eq.) dropwise. Stir for 30 minutes to generate LDA in situ.

  • Cool the LDA solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of the ketone (1.0 eq.) in anhydrous THF. Stir for 1-2 hours at -78 °C to ensure complete enolate formation.

  • Add this compound (1.1-1.4 eq.) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours or warm slowly to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.

  • Purify the product via column chromatography.

Conclusion

The mechanism of action of this compound in organic reactions is multifaceted, governed by its dual electrophilic nature. It serves as a potent electrophile in Sₙ2 reactions for the straightforward introduction of a -CH₂COOBn moiety onto a wide range of nucleophiles. Under basic conditions, it readily forms an enolate, which is the key reactive intermediate in both the Darzens condensation to produce valuable α,β-epoxy esters and in the C-alkylation of other enolates to forge new carbon-carbon bonds. A thorough understanding of these core mechanisms is essential for researchers and drug development professionals to effectively utilize this versatile building block in the design and execution of complex synthetic routes.

References

An In-depth Technical Guide to the Structural Analysis of Benzyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the benzyl (B1604629) chloroacetate (B1199739) molecule. It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering detailed data and methodologies.

Molecular Structure and Properties

Benzyl chloroacetate is an organic compound with the chemical formula C₉H₉ClO₂.[1] It is the ester formed from the condensation of benzyl alcohol and chloroacetic acid. The molecule consists of a benzyl group attached to a chloroacetate moiety, a key feature that makes it a significant intermediate in organic synthesis.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [3][4]
Appearance Colorless to pale yellow liquid
Density 1.215 g/mL at 25 °C[3][4]
Boiling Point 90 °C at 1 mmHg[3][4]
Refractive Index n20/D 1.525[3][4]
SMILES ClCC(=O)OCc1ccccc1[3][4]
InChI 1S/C9H9ClO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7H2[3][4][5]
LogP 1.9686
Topological Polar Surface Area (TPSA) 26.3 Ų
Number of Rotatable Bonds 3

Spectroscopic Analysis

Spectroscopic techniques are fundamental to elucidating the structure of this compound. The following sections detail the expected spectral data and provide generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, and the methylene protons of the chloroacetate group.

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the carbons of the benzyl group, and the methylene carbons.

A general procedure for obtaining a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (0 ppm).

  • Instrumentation: Acquire the spectrum on a Fourier-transform NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • Data Acquisition: Set the appropriate spectral width, number of scans, and relaxation delay. Acquire the free induction decay (FID).

  • Data Processing: Perform a Fourier transform on the FID, followed by phase correction and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • C=O stretch: A strong absorption band around 1750 cm⁻¹ for the ester carbonyl group.

  • C-O stretch: Bands corresponding to the C-O stretching of the ester linkage.

  • C-Cl stretch: A band in the fingerprint region for the carbon-chlorine bond.

  • Aromatic C-H stretch: Peaks above 3000 cm⁻¹ for the aromatic C-H bonds.

  • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region for the benzene (B151609) ring.

A common method for obtaining an IR spectrum of a liquid sample like this compound is as follows:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the empty ATR accessory should be recorded.

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the infrared spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Synthesis of this compound

This compound is commonly synthesized via the Fischer-Speier esterification of benzyl alcohol with chloroacetic acid, using a strong acid catalyst such as sulfuric acid. The reaction is typically heated to drive the equilibrium towards the product.

Experimental Workflow: Fischer-Speier Esterification

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow of this compound Reactants Reactants: Benzyl Alcohol Chloroacetic Acid Acid Catalyst (e.g., H₂SO₄) Reaction Reaction: Mix and heat reactants Reactants->Reaction Workup Workup: Neutralize with base Wash with water and brine Reaction->Workup Drying Drying: Dry over anhydrous Na₂SO₄ Workup->Drying Purification Purification: Distillation under reduced pressure Drying->Purification Product Product: This compound Purification->Product G Acetylcholinesterase Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle Packaging ACh_released ACh Vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_released->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate BCA This compound BCA->AChE Inhibition Signal Signal Transduction AChR->Signal Activation

References

A Technical Guide to Benzyl Chloroacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties, applications, and synthesis protocols utilizing benzyl (B1604629) chloroacetate (B1199739) from leading commercial suppliers, including Sigma-Aldrich and Thermo Scientific.

This technical guide provides a comprehensive overview of benzyl chloroacetate, a versatile reagent employed in a variety of synthetic applications, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed technical data, experimental protocols, and safety information to facilitate its effective and safe use.

Introduction

This compound (ClCH₂COOCH₂C₆H₅) is an organic compound that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive chloroacetyl group and a benzyl ester, allows for a range of chemical transformations. It is primarily utilized as an alkylating agent to introduce the benzyl acetate (B1210297) moiety in the synthesis of more complex molecules. Notably, it is a key intermediate in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals. This guide will delve into the technical specifications of this compound available from prominent suppliers, its key synthetic applications with detailed experimental procedures, and essential safety and handling information.

Commercial Supplier Specifications

For researchers and drug development professionals, sourcing high-purity and well-characterized reagents is paramount. Sigma-Aldrich and Thermo Scientific are two of the leading commercial suppliers of this compound. Below is a summary of their typical product specifications to aid in the selection of the appropriate grade for a given application.

PropertySigma-Aldrich (Aldrich-349712)Thermo Scientific (AC336160050)[1]
Purity (Assay) 99%98%[1]
CAS Number 140-18-1140-18-1[1]
Molecular Formula C₉H₉ClO₂C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol 184.62 g/mol [1]
Appearance Colorless liquidColorless liquid[1]
Density 1.215 g/mL at 25 °C1.22 g/mL[1]
Boiling Point 90 °C/1 mmHg-
Refractive Index (n20/D) 1.525-
Flash Point 113 °C (235.4 °F) - closed cup>110°C[1]
MDL Number MFCD00157062MFCD00157062

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent with applications in the synthesis of a range of important molecules. Some of its key applications include the synthesis of pharmaceutical precursors, peptide analogues, and complex natural products.

Synthesis of Imidazol-1-yl-acetic Acid: A Precursor for Zoledronic Acid

Zoledronic acid is a third-generation bisphosphonate used to treat osteoporosis and cancer-related bone problems. A key intermediate in its synthesis is imidazol-1-yl-acetic acid, which can be efficiently prepared using this compound.

Reaction Scheme:

G cluster_0 Step 1: Formation of this compound cluster_1 Step 2: N-Alkylation of Imidazole (B134444) cluster_2 Step 3: Hydrolysis Benzyl Alcohol Benzyl Alcohol This compound This compound Benzyl Alcohol->this compound DIPEA, Dichloromethane (B109758) Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->this compound Benzyl Chloroacetate_ref This compound Imidazole Imidazole Benzyl 2-(1H-imidazol-1-yl)acetate Benzyl 2-(1H-imidazol-1-yl)acetate Imidazole->Benzyl 2-(1H-imidazol-1-yl)acetate K2CO3, DMF Benzyl 2-(1H-imidazol-1-yl)acetate_ref Benzyl 2-(1H-imidazol-1-yl)acetate Benzyl Chloroacetate_ref->Benzyl 2-(1H-imidazol-1-yl)acetate Imidazol-1-yl-acetic acid Imidazol-1-yl-acetic acid Benzyl 2-(1H-imidazol-1-yl)acetate_ref->Imidazol-1-yl-acetic acid HCl (aq), 65 °C

Synthesis of Imidazol-1-yl-acetic Acid

Experimental Protocol: (Adapted from Aliabad et al.)

Step 1: Synthesis of Benzyl 2-chloroacetate (3) In a reaction vessel, a mixture of benzyl alcohol (1) and chloroacetyl chloride (2) are reacted in a 1:1 molar ratio. N,N-diisopropylethylamine (DIPEA) is used as a basic catalyst in dichloromethane as the solvent. This condensation reaction affords benzyl 2-chloroacetate (3) in a 66% yield.

Step 2: Synthesis of Benzyl 2-(1H-imidazol-1-yl)acetate (5) The synthesized benzyl 2-chloroacetate (3) is then reacted with imidazole (4) in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃) at room temperature for 24 hours. The reaction proceeds via an SN2 attack of the imidazole on the this compound to yield benzyl 2-(1H-imidazol-1-yl)acetate (5).

Step 3: Synthesis of Imidazol-1-yl-acetic acid (6) The resulting ester (5) undergoes acidic hydrolysis with 10% aqueous hydrochloric acid at 65 °C for 24 hours. After the reaction, toluene (B28343) is added, and the aqueous phase is separated and evaporated to precipitate the final product, imidazol-1-yl-acetic acid (6).

Other Notable Applications

This compound is also employed in the synthesis of:

  • Monoesters of phosphonoacetic acid: These compounds have been investigated for their antiviral activities.

  • N-benzoyl-glycyl-hydroxyl acetic acid: This is used as an ester substrate for carboxypeptidase Y-catalyzed peptide synthesis.

  • Norlignans: It serves as a reagent in the total synthesis of (±)-di-O-methyl ethers of norlignans like sequirin-A, agatharesinol, and hinokiresinol.

Detailed experimental protocols for these syntheses can be found in the cited literature and require careful execution by trained professionals.

Safety and Handling

This compound is a chemical that requires careful handling to ensure laboratory safety.

Hazard Identification:

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Precautionary Measures:

  • Handling: Avoid contact with skin, eyes, and inhalation of vapor or mist.[2] Use in a well-ventilated area, preferably under a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[2]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2] Keep away from incompatible materials such as strong oxidizing agents.[2]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[2]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[2]

Disposal: Dispose of this chemical and its container through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2]

Conclusion

This compound from commercial suppliers like Sigma-Aldrich and Thermo Scientific is a high-quality reagent that is indispensable for various synthetic applications in research and drug development. Its utility in the synthesis of complex molecules, including pharmaceutical intermediates, highlights its importance. This guide provides essential technical data, a detailed experimental protocol for a key application, and crucial safety information to support its effective and safe use in the laboratory. Researchers are encouraged to consult the referenced literature for more in-depth information on specific synthetic methodologies.

References

Technical Guide: Physicochemical Properties of Benzyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the boiling and melting point data for benzyl (B1604629) chloroacetate (B1199739), targeted at researchers, scientists, and professionals in drug development. The document outlines the physical properties in a structured format, details the experimental protocols for their determination, and presents a relevant synthetic pathway.

Core Properties of Benzyl Chloroacetate

This compound is a colorless to pale yellow liquid at room temperature with a characteristic odor.[1] It is a key intermediate in various organic syntheses due to its reactivity, particularly in nucleophilic substitution reactions.[1]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueUnitsNotes
Melting Point -35.00[1]°C
238.15[1]K
Boiling Point 242.00[1]°CAt standard atmospheric pressure.
515.00[1]KAt standard atmospheric pressure.
90[2][3]°CAt 1 mmHg.
132[4][5]°CAt 12 mmHg.
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol [2][5]
Density 1.215g/mLAt 25 °C.[2][3]
Refractive Index 1.525At 20 °C (n20/D).[2][3]
CAS Number 140-18-1[2]

Experimental Protocols

The determination of accurate melting and boiling points is crucial for the identification and purity assessment of chemical substances. Standard laboratory procedures for these measurements are detailed below.

Melting Point Determination (Capillary Method)

Given that this compound is a liquid at room temperature, its melting point is determined at sub-ambient temperatures. The capillary method remains a standard technique.

Apparatus:

  • Melting point apparatus with a cooling capability (e.g., Mel-Temp apparatus)

  • Glass capillary tubes (sealed at one end)

  • Low-temperature thermometer

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Sample Preparation: A small amount of this compound is introduced into the open end of a glass capillary tube. The tube is then cooled significantly below the expected melting point to solidify the sample. The tube is tapped gently to pack the solid at the sealed bottom to a height of 2-3 mm.[5]

  • Apparatus Setup: The packed capillary tube is placed into the heating/cooling block of the melting point apparatus alongside a calibrated thermometer.

  • Measurement: The temperature of the block is slowly increased at a rate of approximately 1-2°C per minute near the expected melting point.[6]

  • Data Recording: Two temperatures are recorded:

    • The temperature at which the first droplet of liquid appears.[5]

    • The temperature at which the entire solid sample has turned into a clear liquid.[7] The recorded range represents the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.

Apparatus:

  • Thiele tube

  • Heat-resistant oil (e.g., mineral oil or silicone oil)

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or hot plate

  • Stand and clamp

Procedure:

  • Sample Preparation: The small test tube is filled approximately half-full with this compound.[3] A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid.[3]

  • Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire. The assembly is then clamped and immersed in the Thiele tube, which is filled with oil, ensuring the sample is positioned near the middle of the oil bath.[3]

  • Heating: The side arm of the Thiele tube is gently and continuously heated.[3] This design allows for the circulation of the oil, ensuring uniform temperature distribution.[2]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[2][3]

  • Measurement: At this point, the heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[2][3] This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[2] It is also crucial to record the barometric pressure, as boiling point is pressure-dependent.[3]

Synthetic Pathway Visualization

This compound serves as a precursor in the synthesis of various compounds. The following diagram illustrates the initial steps in the synthesis of Imidazol-1-yl-acetic acid, a precursor for Zoledronic acid.

Synthesis_Pathway benzyl_alcohol Benzyl Alcohol benzyl_chloroacetate Benzyl 2-chloroacetate benzyl_alcohol->benzyl_chloroacetate chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->benzyl_chloroacetate final_product Benzyl 2-(1H-imidazol-1-yl)acetate benzyl_chloroacetate->final_product SN2 Attack imidazole Imidazole imidazole->final_product cond_label Condensation (DIPEA, Dichloromethane) cond_label->benzyl_chloroacetate sn2_label K2CO3, DMF sn2_label->final_product

References

Methodological & Application

Application Notes and Protocols: A Guide to Benzyl Protecting Groups in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In complex organic synthesis, the strategic protection and deprotection of reactive functional groups is paramount to achieving desired chemical transformations with high yield and selectivity. While a variety of reagents are employed for this purpose, benzyl-based protecting groups are among the most versatile and widely utilized. This document provides detailed application notes and protocols for the use of benzyl (B1604629) protecting groups, with a focus on the two most common reagents: benzyl chloroformate for the protection of amines and benzyl halides (e.g., benzyl bromide, benzyl chloride) for the protection of alcohols and phenols.

It is important to note that benzyl chloroacetate is not a standard or commonly documented reagent for the introduction of a protecting group. Its primary applications are in other areas of synthetic chemistry. The information below pertains to the established and reliable methods for benzyl-based protection.

Part 1: Protection of Amines with Benzyl Chloroformate (Cbz-Cl)

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection, particularly in peptide synthesis, due to its ability to suppress the nucleophilicity of the amine's nitrogen lone pair and prevent racemization.[1][2] The Cbz group is introduced using benzyl chloroformate.[1][2][3]

Reaction Principle

The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride leaving group and the formation of a stable carbamate.

Experimental Protocols

Protocol 1.1: General N-Cbz Protection of Amines

This protocol is suitable for a wide range of primary and secondary amines.

  • Reagents and Materials:

    • Amine substrate

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

    • Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

    • Water

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

  • Procedure:

    • Dissolve the amine substrate (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of THF and water.

    • Add an aqueous solution of sodium carbonate (2.0 eq) to the reaction mixture.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.1 - 1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 1.2: Deprotection of N-Cbz Group via Hydrogenolysis

The most common and mild method for the removal of the Cbz group is catalytic hydrogenolysis.[1]

  • Reagents and Materials:

  • Procedure:

    • Dissolve the N-Cbz protected amine in methanol or ethyl acetate in a flask suitable for hydrogenation.

    • Carefully add Pd/C catalyst to the solution.

    • Evacuate the flask and backfill with hydrogen gas (this should be done multiple times to ensure an inert atmosphere).

    • Stir the reaction mixture under a hydrogen atmosphere (typically using a balloon) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Rinse the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene (B28343) and carbon dioxide, are volatile and easily removed.

Quantitative Data Summary
Protection MethodSubstrateBaseSolventYield (%)Deprotection MethodYield (%)
Cbz-ClPrimary Aliphatic AmineNa₂CO₃DCM/H₂O>90H₂/Pd-C>95
Cbz-ClSecondary Aliphatic AmineNaHCO₃THF/H₂O85-95H₂/Pd-C>95
Cbz-ClAnilinePyridineDCM80-90H₂/Pd-C>90

Note: Yields are typical and can vary depending on the specific substrate and reaction conditions.

Logical Workflow for N-Cbz Protection and Deprotection

N_Cbz_Protection_Workflow Start Amine Substrate Protection Protection with Benzyl Chloroformate Start->Protection Cbz-Cl, Base Protected N-Cbz Protected Amine Protection->Protected Deprotection Deprotection via Catalytic Hydrogenolysis Protected->Deprotection H₂, Pd/C End Deprotected Amine Deprotection->End

Caption: Workflow for Amine Protection and Deprotection.

Part 2: Protection of Alcohols and Phenols with Benzyl Halides

The benzyl (Bn) group is a robust protecting group for alcohols and phenols, stable to a wide range of reaction conditions including acidic and basic media, and many oxidizing and reducing agents.[4] It is typically introduced via a Williamson ether synthesis using a benzyl halide.[4]

Reaction Principle

A strong base is used to deprotonate the hydroxyl group, forming an alkoxide or phenoxide, which then acts as a nucleophile in an Sₙ2 reaction with a benzyl halide.

Experimental Protocols

Protocol 2.1: General O-Bn Protection of Alcohols

This protocol is widely applicable for primary and secondary alcohols.

  • Reagents and Materials:

    • Alcohol substrate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Benzyl bromide (BnBr) or Benzyl chloride (BnCl)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the alcohol substrate (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Deprotection of O-Bn Group via Hydrogenolysis

Similar to the Cbz group, the O-Bn group is efficiently cleaved by catalytic hydrogenolysis.

  • Reagents and Materials:

    • O-Bn protected alcohol/phenol

    • Palladium on carbon (Pd/C, 5-10 mol%)

    • Methanol (MeOH) or Ethyl acetate (EtOAc)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve the O-Bn protected compound in methanol or ethyl acetate.

    • Carefully add the Pd/C catalyst.

    • Evacuate and backfill the reaction vessel with hydrogen gas.

    • Stir vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol/phenol.

Quantitative Data Summary
Protection MethodSubstrateBaseSolventYield (%)Deprotection MethodYield (%)
BnBrPrimary AlcoholNaHTHF>90H₂/Pd-C>95
BnClSecondary AlcoholNaHDMF80-90H₂/Pd-C>95
BnBrPhenolK₂CO₃Acetone>95H₂/Pd-C>95

Note: Yields are typical and can vary depending on the specific substrate and reaction conditions.

Signaling Pathway for O-Bn Protection and Deprotection

O_Bn_Protection_Pathway cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol/Phenol (R-OH) Alkoxide Alkoxide/Phenoxide (R-O⁻) Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) BnEther Benzyl Ether (R-OBn) Alkoxide->BnEther SN2 Reaction BnBr Benzyl Halide (Bn-X) H2 H₂ + Pd/C BnEther->H2 Cleavage Deprotected_Alcohol Alcohol/Phenol (R-OH) H2->Deprotected_Alcohol Hydrogenolysis

Caption: Mechanism for O-Benzyl Protection and Deprotection.

References

Application of Benzyl Chloroacetate Derivatives in Peptide Synthesis: A Focus on N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis, the modification of amino acid residues is a critical strategy for enhancing the therapeutic properties of peptides, such as proteolytic stability, conformational rigidity, and biological activity. N-alkylation of amino acids is a key modification, and while various reagents can be employed for this purpose, this document focuses on the application of a benzyl (B1604629) chloroacetate-related compound, benzyl 2-oxoacetate (also known as benzyl glyoxylate), for the synthesis of N-benzyl amino acid precursors. Direct protocols for benzyl chloroacetate (B1199739) in this context are not well-documented in standard peptide synthesis literature; however, the use of benzyl 2-oxoacetate for reductive amination offers a robust and versatile method for introducing N-benzyl groups, which are valuable for creating peptidomimetics.

Core Application: Synthesis of N-Benzyl Amino Acids via Reductive Amination

The primary application of benzyl 2-oxoacetate in peptide science is as a precursor for the synthesis of N-substituted amino acids, particularly N-benzyl amino acids.[1] These modified amino acids can then be incorporated into peptide chains to create peptidomimetics with unique structural and functional properties.[1] The key reaction is the reductive amination of benzyl 2-oxoacetate with a primary amine, such as an amino acid ester. This process involves the formation of an intermediate imine, which is then reduced to the corresponding secondary amine.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Benzylglycine

This protocol details the synthesis of N-benzylglycine, a foundational N-alkylated amino acid, which can be subsequently protected (e.g., with an Fmoc group) and used in solid-phase peptide synthesis (SPPS).[1]

Materials:

  • Benzyl 2-oxoacetate

  • Glycine (B1666218)

  • Sodium hydroxide (B78521) (NaOH)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve glycine (1 equivalent) in an aqueous solution of NaOH (1 equivalent).

    • Add benzyl 2-oxoacetate (1 equivalent) to the solution and stir at room temperature for 2-4 hours.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.[1]

  • Reduction:

    • To the reaction mixture, add 10% Pd/C (5-10 mol%).[1]

    • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature overnight.[1]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.[1]

  • Work-up and Purification:

    • Concentrate the filtrate under reduced pressure.[1]

    • Dissolve the residue in water and acidify to a pH of 2-3 with HCl.[1]

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzylglycine.[1]

Protocol 2: Incorporation of Fmoc-N-Benzylglycine into a Peptide Sequence via SPPS

This protocol outlines the coupling of a pre-synthesized Fmoc-protected N-benzyl amino acid onto a solid support resin during standard Fmoc-based SPPS.

Materials:

  • Fmoc-N-benzylglycine

  • Peptide-bound resin (with a free N-terminal amine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF

Procedure:

  • Resin Preparation:

    • Swell the peptide-bound resin in DMF for 30 minutes.

    • Deprotect the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.[1]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]

  • Coupling Reaction:

    • In a separate vessel, dissolve Fmoc-N-benzylglycine (3 equivalents relative to resin loading), HOBt or Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate the mixture for 5-10 minutes at room temperature.[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[1]

    • Monitor the coupling reaction using a Kaiser test. A negative test (indicated by yellow beads) signifies a complete reaction.[1]

  • Washing:

    • After complete coupling, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).[1]

    • The resin is now ready for the next coupling cycle or final cleavage.

Quantitative Data

The following table summarizes typical parameters for the coupling of N-alkylated amino acids in SPPS.

ParameterGuideline
Coupling Efficiency >95% (as determined by Kaiser test)[1]
Typical Coupling Time 2-4 hours[1]
Reagent Equivalents 3-5 equivalents[1]

Visualizations

Logical Workflow for N-Benzyl Amino Acid Synthesis and Incorporation

G cluster_0 Building Block Synthesis cluster_1 Peptide Synthesis Benzyl_2_oxoacetate Benzyl_2_oxoacetate Reductive_Amination Reductive_Amination Benzyl_2_oxoacetate->Reductive_Amination Amino_Acid_Ester Amino_Acid_Ester Amino_Acid_Ester->Reductive_Amination N_Benzyl_Amino_Acid_Ester N_Benzyl_Amino_Acid_Ester Reductive_Amination->N_Benzyl_Amino_Acid_Ester Ester_Hydrolysis Ester_Hydrolysis N_Benzyl_Amino_Acid_Ester->Ester_Hydrolysis N_Benzyl_Amino_Acid N_Benzyl_Amino_Acid Ester_Hydrolysis->N_Benzyl_Amino_Acid Fmoc_Protection Fmoc_Protection N_Benzyl_Amino_Acid->Fmoc_Protection Fmoc_N_Benzyl_Amino_Acid Fmoc_N_Benzyl_Amino_Acid Fmoc_Protection->Fmoc_N_Benzyl_Amino_Acid SPPS_Coupling SPPS_Coupling Fmoc_N_Benzyl_Amino_Acid->SPPS_Coupling N_Alkylated_Peptide N_Alkylated_Peptide SPPS_Coupling->N_Alkylated_Peptide

Caption: Workflow for N-benzyl amino acid synthesis and peptide incorporation.

Conceptual Pathway for Ugi Reaction

Ugi_Reaction Benzyl_2_oxoacetate Benzyl_2_oxoacetate Ugi_Reaction Ugi_Reaction Benzyl_2_oxoacetate->Ugi_Reaction Amine Amine Amine->Ugi_Reaction Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Ugi_Reaction Isocyanide Isocyanide Isocyanide->Ugi_Reaction Peptidomimetic_Scaffold Peptidomimetic_Scaffold Ugi_Reaction->Peptidomimetic_Scaffold

Caption: Ugi four-component reaction for peptidomimetic synthesis.

Advanced Applications and Future Perspectives

Benzyl 2-oxoacetate is also a suitable carbonyl component for multicomponent reactions like the Ugi and Passerini reactions.[1] These one-pot reactions allow for the rapid synthesis of diverse peptidomimetic libraries by combining three or four starting materials to generate complex products, offering a highly efficient route to novel peptide-like structures.[1]

Conclusion

While direct applications of benzyl chloroacetate in peptide synthesis are not prominently featured in the literature, the closely related benzyl 2-oxoacetate serves as a valuable and versatile building block.[1] Its primary use is in the creation of N-alkylated amino acids and complex peptidomimetics.[1] The protocols provided for reductive amination and subsequent incorporation into peptide chains offer a robust methodology for accessing these modified peptides. The potential for its use in multicomponent reactions further broadens its utility in generating diverse chemical libraries for drug discovery.[1]

References

Application Notes and Protocols: A Guide to Amine Protection with Benzyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the selective protection of functional groups is a cornerstone of success. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenolysis.

This document provides a comprehensive guide to the protection of amines using benzyl (B1604629) chloroformate, the standard reagent for introducing the Cbz group.

Note on Reagent Terminology: While the topic specifies "benzyl chloroacetate (B1199739)," the standard and overwhelmingly documented reagent for the introduction of the benzyloxycarbonyl (Cbz) protecting group is benzyl chloroformate (Cbz-Cl) . Reaction of an amine with benzyl chloroacetate would lead to N-alkylation, a different transformation than the desired carbamate (B1207046) formation for protection. This protocol will therefore detail the use of benzyl chloroformate for Cbz protection.

Data Presentation

The following table summarizes typical yields for the N-protection of various amines using benzyl chloroformate under standard reaction conditions.

Amine SubstrateBaseSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
General AminesNaHCO₃THF/H₂O0 to RT2-1690[1][2]
Various Amines-PEG-400Room Temp-90-98[3]
Aliphatic/Aromatic Amines-H₂ORoom Temp-85-96[1][4]
Amino Acid Esters-H₂ORoom Temp-93-95[1]
General AminesNaHCO₃THF/H₂O (2:1)02090[2]

Experimental Protocols

Protocol 1: General Procedure for Cbz-Protection of an Amine

This protocol outlines a standard procedure for the N-protection of a primary or secondary amine using benzyl chloroformate under aqueous basic conditions.[1]

Materials:

  • Amine substrate (1.0 equivalent)

  • Benzyl chloroformate (Cbz-Cl, 1.1–1.5 equivalents)

  • Sodium bicarbonate (NaHCO₃, 2.0 equivalents) or 3N Sodium Hydroxide (NaOH, 1.1 equivalents)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate (B1210297)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the amine substrate in a 2:1 mixture of THF and water in a round-bottom flask.[1][2]

  • Base Addition: Add the sodium bicarbonate to the solution with stirring.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: While stirring vigorously, add the benzyl chloroformate dropwise to the cooled solution.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2–16 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with 1M HCl (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the Cbz-protected amine. The crude product can be further purified by silica (B1680970) gel column chromatography if necessary.[2]

Safety Precautions:

  • Benzyl chloroformate is toxic and has an unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction can be exothermic; therefore, slow addition of the reagent and cooling are crucial.

Protocol 2: Deprotection of Cbz-Protected Amines by Catalytic Hydrogenolysis

This is the most common and mildest method for the removal of the Cbz group.[1]

Materials:

  • Cbz-protected amine

  • Palladium on carbon (10% Pd/C, 1-10 mol%)

  • Methanol (B129727) (MeOH) or other suitable solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Setup: Dissolve the Cbz-protected amine in methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

  • Inerting: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Reaction: Stir the suspension vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature. The reaction is typically complete within 1–16 hours and can be monitored by TLC.[1]

  • Work-up:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

    • Wash the Celite® pad with a small amount of the reaction solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.

Visualizations

Experimental Workflow for Cbz-Protection

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve amine in THF/H₂O add_base Add NaHCO₃ dissolve->add_base cool Cool to 0 °C add_base->cool add_cbz Add Cbz-Cl dropwise cool->add_cbz react Stir at RT for 2-16h add_cbz->react dilute Dilute with H₂O react->dilute extract Extract with Ethyl Acetate dilute->extract wash Wash with HCl and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (optional) concentrate->purify

Caption: Workflow for the N-protection of amines using benzyl chloroformate.

Mechanism of Cbz-Protection

Caption: Reaction mechanism for the Cbz-protection of a primary amine.

References

Application Notes & Protocols: Benzyl Chloroacetate as a Derivatization Agent for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of benzylating agents, with a focus on the principles applicable to benzyl (B1604629) chloroacetate (B1199739), for the derivatization of acidic analytes prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. While direct literature on benzyl chloroacetate as a primary derivatization agent is limited, the methodologies presented here are based on well-established protocols for similar benzylating agents like benzyl chloroformate and benzyl trichloroacetimidate (B1259523). These agents are employed to enhance the volatility and thermal stability of non-volatile or semi-volatile compounds containing active hydrogen atoms, such as carboxylic acids and phosphonic acids, making them amenable to GC-MS analysis.[1][2]

The derivatization process involves the replacement of an active hydrogen in functional groups like -COOH, -PO(OH)₂, and -OH with a benzyl group. This chemical modification reduces the polarity and increases the molecular weight of the analyte, leading to improved chromatographic peak shape, enhanced sensitivity, and better separation.[2][3]

Principle of Benzylation Derivatization

Benzylation is a form of alkylation that introduces a benzyl group onto an analyte molecule.[4][5][6] For acidic compounds, this typically proceeds via an esterification reaction where the acidic proton is replaced by a benzyl group. The resulting benzyl ester is significantly more volatile and thermally stable than the parent acid, allowing for its successful analysis by GC-MS.

The general reaction for the derivatization of a carboxylic acid with a benzylating agent is as follows:

R-COOH + Benzyl-X → R-COOBenzyl + HX (where Benzyl-X represents a benzylating agent like this compound)

This derivatization is particularly useful for the analysis of short-chain fatty acids (SCFAs), phosphonic acids, and other acidic metabolites in various biological and environmental matrices.[4][5][6][7][8]

Experimental Workflow

The overall workflow for sample analysis using this compound derivatization followed by GC-MS is depicted below.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological or Environmental Sample Extraction Analyte Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitute in Solvent Drying->Reconstitution Add_Reagent Add this compound & Catalyst Reconstitution->Add_Reagent Reaction Incubate (Heat) Add_Reagent->Reaction Quench Quench Reaction & Extract Derivative Reaction->Quench GCMS GC-MS Analysis Quench->GCMS Data Data Processing GCMS->Data

Figure 1: General experimental workflow for this compound derivatization and GC-MS analysis.

Detailed Experimental Protocols

The following protocols are adapted from established methods for benzyl chloroformate and benzyl trichloroacetimidate and can serve as a starting point for developing a method using this compound. Optimization of reaction conditions (e.g., solvent, temperature, time, and catalyst) is recommended for specific analytes and matrices.[4][5][6]

Protocol 1: Derivatization of Short-Chain Fatty Acids (Adapted from Benzyl Chloroformate Method)

This protocol is suitable for the analysis of SCFAs in biological samples such as feces.[7][8]

Materials:

Procedure:

  • Sample Preparation: Homogenize the sample and perform a liquid-liquid or solid-phase extraction to isolate the SCFAs.

  • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of pyridine and 50 µL of this compound.

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture at 60°C for 30 minutes.

  • Extraction of Derivatives:

    • After cooling to room temperature, add 200 µL of hexane and 100 µL of water.

    • Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the upper organic layer (hexane) to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system.

Protocol 2: Derivatization of Phosphonic Acids (Adapted from Benzyl Trichloroacetimidate Method)

This protocol is designed for the analysis of phosphonic acids, which are hydrolysis products of nerve agents, in environmental samples.[4][5][6]

Materials:

  • This compound

  • Acetonitrile (solvent)

  • Acid catalyst (e.g., trifluoroacetic acid, < 5 mol%)

  • Sample containing phosphonic acids

  • Internal Standard (e.g., isotopically labeled phosphonic acid)

  • GC-MS system

Procedure:

  • Sample Preparation: Extract the phosphonic acids from the sample matrix (e.g., soil) using an appropriate solvent.

  • Evaporation: Dry the extract completely under nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried sample in 200 µL of acetonitrile.

    • Add an excess of this compound.

    • Add a catalytic amount of trifluoroacetic acid.

    • Heat the mixture at 60°C for 4 hours.[4][5][6]

  • Sample Cleanup: Depending on the matrix, a cleanup step such as solid-phase extraction may be necessary to remove interferences.

  • GC-MS Analysis: Inject 1 µL of the reaction mixture directly or after solvent exchange into the GC-MS.

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point. The temperature program and other parameters should be optimized for the specific benzyl derivatives being analyzed.

ParameterRecommended Setting
GC System Agilent 6890 or similar
Column Agilent DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 0.8 to 1.2 mL/min
Injector Splitless mode
Injector Volume 1 µL
Injector Temp. 250°C
Oven Program Initial temp: 40-60°C, hold for 1-3 min; Ramp: 8-15°C/min to 300°C; Hold: 3-5 min at 300°C
MS System Agilent 5975 or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (e.g., m/z 50-550) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis to improve sensitivity.

Note: These parameters are based on similar analyses and should be optimized for the specific application.[4]

Quantitative Data Summary

The following tables summarize the quantitative performance data from studies using benzyl chloroformate and benzyl trichloroacetimidate for the derivatization of short-chain fatty acids and phosphonic acids, respectively. These values can be considered as target performance indicators when developing a method with this compound.

Table 1: Performance Data for SCFA Analysis using Benzyl Chloroformate Derivatization [7][8]

ParameterResult
Linearity (R²)0.9947 - 0.9998
Limit of Detection (LOD)0.1 - 5 pg
Precision (Intra-day RSD)0.56% - 13.07%
Precision (Inter-day RSD)0.56% - 13.07%
Recovery80.87% - 119.03%

Table 2: Performance Data for Pinacolyl Methylphosphonic Acid (PMPA) Analysis using Benzyl Trichloroacetimidate Derivatization [4][5]

ParameterResult
Limit of Detection (LOD)35 ng/mL
Limit of Quantitation (LOQ)104 ng/mL

Signaling Pathways and Logical Relationships

The decision-making process for choosing and optimizing a derivatization strategy can be visualized as follows:

Derivatization_Logic cluster_analyte Analyte Properties cluster_decision Derivatization Decision cluster_optimization Method Optimization cluster_validation Method Validation Analyte Target Analyte (e.g., Carboxylic Acid) Properties Properties: - Low Volatility - High Polarity - Thermal Instability Analyte->Properties Need_Deriv Is Derivatization Needed? Properties->Need_Deriv Choose_Reagent Choose Benzylating Agent (e.g., this compound) Need_Deriv->Choose_Reagent Yes Optimize Optimize Reaction Conditions Choose_Reagent->Optimize Params Parameters: - Solvent - Temperature - Time - Catalyst Optimize->Params Validate Validate Method Optimize->Validate Metrics Metrics: - Linearity - LOD/LOQ - Precision - Accuracy/Recovery Validate->Metrics

Figure 2: Logical workflow for developing a derivatization method.

Conclusion

This compound holds potential as a derivatization agent for the GC-MS analysis of acidic compounds. By leveraging the established protocols for similar benzylating agents, researchers can develop robust and sensitive analytical methods. The key to success lies in the careful optimization of the derivatization reaction and GC-MS parameters for the specific analytes and sample matrices of interest. The provided protocols and performance data serve as a valuable resource for initiating method development and validation in this area.

References

The Role of Benzyl Chloroacetate in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) chloroacetate (B1199739) (C₉H₉ClO₂) is a versatile reagent in pharmaceutical synthesis, primarily utilized as an efficient alkylating agent. Its chemical structure, featuring a reactive chloroacetyl group and a benzyl ester, allows for the strategic introduction of an acetate (B1210297) moiety onto various nucleophilic functional groups. This capability makes it a valuable building block in the construction of diverse pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The benzyl group can serve as a protecting group, which can be selectively removed under specific conditions, adding to its synthetic utility.

This document provides detailed application notes and experimental protocols for the use of benzyl chloroacetate in key pharmaceutical synthetic routes, supported by quantitative data and workflow visualizations.

Application Note 1: Synthesis of a Key Precursor for Zoledronic Acid

Application: this compound is a crucial reagent in the synthesis of imidazol-1-yl-acetic acid, a key intermediate for Zoledronic acid. Zoledronic acid is a potent bisphosphonate used to treat hypercalcemia, osteoporosis, and bone complications arising from cancer. The synthesis involves the N-alkylation of imidazole (B134444) with this compound.

Reaction Scheme: The overall synthesis is a two-step process. First, this compound is synthesized, and then it is used to alkylate imidazole to form benzyl 2-(1H-imidazol-1-yl)acetate, which is subsequently hydrolyzed to imidazol-1-yl-acetic acid.

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of Imidazol-1-yl-acetic acid BA Benzyl Alcohol BCA This compound BA->BCA N,N-diisopropylethylamine (DIPEA) Dichloromethane (B109758) (DCM) CC Chloroacetyl Chloride CC->BCA BCA_2 This compound BIA Benzyl 2-(1H-imidazol-1-yl)acetate BCA_2->BIA K2CO3 Dimethylformamide (DMF) IM Imidazole IM->BIA IAA Imidazol-1-yl-acetic acid BIA->IAA HCl (aq)

Synthesis of Imidazol-1-yl-acetic acid.

Quantitative Data
StepReactantsCatalyst/BaseSolventTime (h)TemperatureYield (%)Reference
1Benzyl alcohol, Chloroacetyl chlorideN,N-diisopropylethylamine (DIPEA)Dichloromethane (DCM)24Room Temp.66
2This compound, ImidazoleK₂CO₃Dimethylformamide (DMF)24Room Temp.-
3Benzyl 2-(1H-imidazol-1-yl)acetate-10% HCl (aq)2465 °CGood
Experimental Protocols

Protocol 1: Synthesis of this compound

  • A mixture of benzyl alcohol (0.20 g, 1 mmol), chloroacetyl chloride (0.281 cm³, 3 mmol), and diisopropylethylamine (0.242 cm³, 1 mmol) in dichloromethane is stirred at room temperature for 24 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a 10% aqueous HCl solution (5 ml) is added to the mixture and stirring is continued for an additional 10 minutes at room temperature.

  • The product is extracted into the organic phase with water (5 ml) and CH₂Cl₂ (5 ml).

  • The organic phase is separated and dried with anhydrous sodium sulfate.

  • The solvent is evaporated using a rotary evaporator to yield this compound.

Protocol 2: Synthesis of Benzyl 2-(1H-imidazol-1-yl)acetate

  • Imidazole (0.254 cm³, 4 mmol), this compound (0.85 g, 4 mmol), and K₂CO₃ are added to a flask.

  • The mixture is stirred for 24 hours at room temperature.

  • Reaction completion is monitored by TLC.

  • Upon completion, ethyl acetate (10 ml) and water (10 ml) are added to the reaction mixture.

  • The organic phase is separated and dried with anhydrous sodium sulfate.

  • The resulting product is precipitated by solvent evaporation with a rotary evaporator.

Protocol 3: Synthesis of Imidazol-1-yl-acetic acid

  • To the crude benzyl 2-(1H-imidazol-1-yl)acetate, an equivalent amount of 10% HCl is added.

  • The mixture is stirred for 24 hours at 65 °C.

  • The completion of the reaction is monitored by TLC and NMR analysis, which should indicate the formation of imidazol-1-yl-acetic acid in good yield.

Application Note 2: this compound as a General Alkylating Agent in Heterocyclic Synthesis

Application: this compound is a potent electrophile used for the N-alkylation of various heterocyclic compounds, which are common scaffolds in medicinal chemistry. The introduction of the benzyl acetate moiety can be a key step in the synthesis of compounds with potential biological activities, such as antibacterial or anticancer properties.

General Reaction Workflow:

G cluster_0 General N-Alkylation Workflow Start Heterocyclic Compound (with N-H) Reaction Reaction Mixture Start->Reaction Reagent This compound Reagent->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Monitoring (TLC) Purification Purification (e.g., Chromatography) Workup->Purification Product N-Alkylated Heterocycle Purification->Product

General N-Alkylation Workflow.

Example: Synthesis of 2-Benzyl-1H-benzo[d]imidazol-1-yl Acetohydrazone Derivatives

In the synthesis of novel 2-benzyl benzimidazole (B57391) hydrazones with potential antibacterial activity, a key step involves the reaction of a benzimidazole derivative with an chloro- or bromo-acetate ester to introduce the acetate side chain. Although the specific literature found did not use this compound directly, the principle of alkylation is the same. The following is a generalized protocol based on similar syntheses.

Quantitative Data (Illustrative)
Reactant 1Reactant 2BaseSolventReaction Time (h)Yield (%)
2-benzyl-1H-benzo[d]imidazoleEthyl bromoacetateNaHDMF485

Note: This data is illustrative of a typical N-alkylation of a benzimidazole with a haloacetate ester.

Experimental Protocol (Generalized)

Protocol 4: N-Alkylation of 2-substituted Benzimidazole

  • To a solution of the 2-substituted benzimidazole in a suitable aprotic solvent (e.g., DMF), a base (e.g., NaH or K₂CO₃) is added portion-wise at 0 °C.

  • The mixture is stirred for 30 minutes to allow for the formation of the corresponding anion.

  • This compound is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for a specified time, with progress monitored by TLC.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired N-alkylated benzimidazole derivative.

Conclusion

This compound serves as a valuable and reactive building block in the synthesis of pharmaceuticals. Its utility is demonstrated in the efficient synthesis of a precursor for Zoledronic acid and its broader application as an N-alkylating agent for various heterocyclic systems. The protocols provided herein offer a foundation for researchers in drug discovery and development to utilize this compound in the creation of novel therapeutic agents. Careful optimization of reaction conditions is crucial to achieve high yields and purity of the desired products.

Application Notes and Protocols: The Use of Benzyl Chloroacetate in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) chloroacetate (B1199739) is a versatile reagent in organic synthesis, serving as a key building block for the introduction of a protected carboxymethyl group. In the field of agrochemical synthesis, this reactivity is particularly valuable for the preparation of heterocyclic compounds, which form the core of many modern fungicides and herbicides. This document provides detailed application notes and experimental protocols for the use of benzyl chloroacetate in the synthesis of agrochemical intermediates, with a focus on the preparation of triazole-based compounds.

Introduction

Many contemporary agrochemicals, particularly triazole fungicides, feature a heterocyclic core substituted with an acetic acid moiety or its derivatives. This structural motif is often crucial for the compound's biological activity. This compound provides an efficient means of introducing this side chain through nucleophilic substitution reactions with heterocyclic amines. The benzyl group serves as a convenient protecting group for the carboxylic acid, which can be readily removed under mild conditions in later synthetic steps. This application note will detail the synthesis of a key intermediate, benzyl (1H-1,2,4-triazol-1-yl)acetate, a precursor to various triazole fungicides.

Data Presentation

Table 1: Physicochemical Properties of Key Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)Density (g/mL)
This compoundC₉H₉ClO₂184.62Colorless liquid138-140 (15 mmHg)1.22
1,2,4-Triazole (B32235)C₂H₃N₃69.07White to pale yellow crystalline solid2601.16

Table 2: Typical Reaction Parameters for the Synthesis of Benzyl (1H-1,2,4-triazol-1-yl)acetate

ParameterValue
Molar Ratio (1,2,4-Triazole : this compound : Base)1 : 1.1 : 1.2
SolventAcetonitrile (B52724) (ACN) or Dimethylformamide (DMF)
BasePotassium Carbonate (K₂CO₃) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Reaction TemperatureRoom Temperature to 60 °C
Reaction Time12-24 hours
Typical Yield85-95%

Experimental Protocols

Synthesis of Benzyl (1H-1,2,4-triazol-1-yl)acetate

This protocol describes the N-alkylation of 1,2,4-triazole with this compound to yield the key agrochemical intermediate, benzyl (1H-1,2,4-triazol-1-yl)acetate.

Materials:

  • 1,2,4-Triazole

  • This compound

  • Potassium carbonate (anhydrous, powdered)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.2 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Slowly add this compound (1.1 eq) to the suspension at room temperature with vigorous stirring.

  • Heat the reaction mixture to 50-60 °C and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude benzyl (1H-1,2,4-triazol-1-yl)acetate can be purified by column chromatography on silica (B1680970) gel if necessary.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Triazole 1,2,4-Triazole Reaction N-Alkylation Triazole->Reaction BenzylChloroacetate This compound BenzylChloroacetate->Reaction Base Base (K₂CO₃ or DBU) Base->Reaction Solvent Solvent (ACN or DMF) Solvent->Reaction Temperature Temperature (RT - 60°C) Temperature->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Intermediate Benzyl (1H-1,2,4-triazol-1-yl)acetate Purification->Intermediate

Caption: Workflow for the synthesis of Benzyl (1H-1,2,4-triazol-1-yl)acetate.

Signaling_Pathway cluster_synthesis Synthetic Pathway to Agrochemicals BenzylChloroacetate This compound Intermediate Key Intermediate (Benzyl (heterocyclic)-acetate) BenzylChloroacetate->Intermediate Alkylation Heterocycle Heterocyclic Core (e.g., 1,2,4-Triazole) Heterocycle->Intermediate Deprotection Deprotection (e.g., Hydrogenolysis) Intermediate->Deprotection ActiveAcid (Heterocyclic)-acetic acid Deprotection->ActiveAcid FurtherDeriv Further Derivatization ActiveAcid->FurtherDeriv Agrochemical Final Agrochemical Product FurtherDeriv->Agrochemical

Caption: General synthetic pathway for agrochemicals using this compound.

Application Notes and Protocols for the Synthesis of Norlignans using Benzyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norlignans are a class of naturally occurring phenolic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Their diverse pharmacological potential has made them attractive targets for synthetic chemists and drug development professionals. This document provides detailed application notes and experimental protocols for the synthesis of norlignan derivatives, specifically focusing on a key synthetic strategy involving the use of benzyl (B1604629) chloroacetate (B1199739) in a Darzens glycidic ester condensation. This method offers a convergent and stereoselective approach to constructing the core structure of certain norlignans, such as the sequirin series.

Core Synthesis Strategy: Darzens Glycidic Ester Condensation

The central transformation in this synthetic approach is the Darzens condensation, a reaction between a ketone or aldehyde and an α-halo ester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). In the context of norlignan synthesis, a substituted acetophenone (B1666503) derivative is reacted with benzyl chloroacetate to generate a key glycidic ester intermediate. This intermediate can then be further elaborated to the target norlignan scaffold.

The use of this compound is advantageous as the benzyl ester can be readily cleaved under mild hydrogenolysis conditions to afford the corresponding carboxylic acid, which can then undergo decarboxylation and rearrangement to yield the desired phenylacetaldehyde (B1677652) derivative, a crucial building block for the norlignan structure.

Featured Synthesis: (±)-Tri-O-methylsequirin-B and (±)-Tri-O-methylsequirin-C

A notable application of this methodology is in the total synthesis of the (±)-di-O-methyl ethers of sequirin-B and sequirin-C. The key step involves the Darzens condensation of 2,2-dimethyl-4-veratroyl-1,3-dioxolan with this compound.

Experimental Workflow

The overall synthetic strategy can be visualized as a multi-step process beginning with the preparation of the key ketone starting material, followed by the crucial Darzens condensation, and subsequent transformations to the target norlignans.

Synthesis_Workflow cluster_prep Starting Material Preparation cluster_darzens Key Darzens Condensation cluster_elaboration Intermediate Elaboration cluster_final Final Product Formation Start 3',4'-Dimethoxyacetophenone Veratroylethylene Veratroylethylene Start->Veratroylethylene Diol Diol Intermediate Veratroylethylene->Diol Dioxolan 2,2-Dimethyl-4-veratroyl-1,3-dioxolan Diol->Dioxolan Dioxolan_ref 2,2-Dimethyl-4-veratroyl-1,3-dioxolan GlycidicEster Glycidic Ester Intermediate Dioxolan_ref->GlycidicEster  Base BenzylChloroacetate This compound BenzylChloroacetate->GlycidicEster GlycidicEster_ref Glycidic Ester GlycidicAcid Glycidic Acid GlycidicEster_ref->GlycidicAcid  Hydrogenolysis Aldehyde Phenylacetaldehyde Derivative GlycidicAcid->Aldehyde  Decarboxylation/ Rearrangement Aldehyde_ref Phenylacetaldehyde Derivative SequirinC_Acetonide (±)-Tri-O-methylsequirin-C Acetonide Aldehyde_ref->SequirinC_Acetonide  Wittig Reaction Phosphorane p-Methoxybenzylidenetriphenylphosphorane Phosphorane->SequirinC_Acetonide SequirinC (±)-Tri-O-methylsequirin-C SequirinC_Acetonide->SequirinC  Deprotection SequirinB (±)-Tri-O-methylsequirin-B SequirinC->SequirinB  Acid-catalyzed Cyclization NFkB_Pathway cluster_stimulus External Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IL1 IL-1 IL1->TLR4 IKK IKK Complex TNFR->IKK  Activation TLR4->IKK  Activation IkB IκBα IKK->IkB  Phosphorylation NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome  Ubiquitination & Degradation NFkB_inactive->IkB  Bound NFkB_inactive->NFkB_active  Release NFkB_nuc NF-κB NFkB_active->NFkB_nuc  Translocation Norlignans Norlignans Norlignans->IKK  Inhibition DNA DNA NFkB_nuc->DNA  Binds to Genes Pro-inflammatory Gene Expression DNA->Genes  Transcription

Application Notes and Protocols for the Preparation of Phosphonoacetic Acid Monoesters with Benzyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonoacetic acid (PAA) and its derivatives are a class of compounds with significant interest in the field of drug development, particularly as antiviral agents.[1][2] Their mechanism of action often involves the inhibition of viral DNA polymerases, making them effective against a range of viruses, including herpesviruses.[3] However, the high polarity of phosphonic acids can limit their cell permeability and bioavailability. To overcome this, prodrug strategies are often employed, where the phosphonic acid moiety is masked with ester groups to create more lipophilic molecules that can more easily cross cell membranes.[4]

This document provides detailed protocols for the synthesis of phosphonoacetic acid monoesters, specifically utilizing benzyl (B1604629) chloroacetate (B1199739) as a key starting material. The synthetic route proceeds through a Michaelis-Arbuzov reaction to form a phosphonoacetic acid diester, followed by selective dealkylation to yield the desired monoester. These monoesters can serve as valuable intermediates for the synthesis of more complex prodrugs or be evaluated for their own biological activity.

Reaction Scheme

The overall synthesis involves a two-step process:

  • Michaelis-Arbuzov Reaction: A trialkyl phosphite (B83602) (e.g., triethyl phosphite) reacts with benzyl chloroacetate to form a diethyl benzyl phosphonoacetate.

  • Selective Dealkylation: The resulting diester is treated with a dealkylating agent, such as trimethylsilyl (B98337) bromide (TMSBr), to selectively cleave one of the ethyl esters, yielding the phosphonoacetic acid mono(benzyl)ester.

Reaction_Scheme cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Selective Dealkylation Triethyl\nphosphite Triethyl phosphite plus1 + Triethyl\nphosphite->plus1 Benzyl\nchloroacetate Benzyl chloroacetate plus1->Benzyl\nchloroacetate arrow1 Heat Benzyl\nchloroacetate->arrow1 Diethyl benzyl\nphosphonoacetate Diethyl benzyl phosphonoacetate arrow1->Diethyl benzyl\nphosphonoacetate Diethyl benzyl\nphosphonoacetate_step2 Diethyl benzyl phosphonoacetate Diethyl benzyl\nphosphonoacetate->Diethyl benzyl\nphosphonoacetate_step2 plus2 + TMSBr Diethyl benzyl\nphosphonoacetate_step2->plus2 arrow2 CH₂Cl₂ plus2->arrow2 Monoethyl benzyl\nphosphonoacetate Monoethyl benzyl phosphonoacetate arrow2->Monoethyl benzyl\nphosphonoacetate

Figure 1: General reaction scheme for the synthesis of phosphonoacetic acid monoesters.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (Benzyloxycarbonylmethyl)phosphonate

This protocol describes the synthesis of the diester intermediate via the Michaelis-Arbuzov reaction.[5][6][7]

Materials:

  • This compound

  • Triethyl phosphite

  • Anhydrous toluene (B28343) (or other high-boiling inert solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Nitrogen or argon gas inlet

  • Magnetic stirrer and stir bar

  • Vacuum distillation apparatus

Procedure:

  • Set up a dry round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen or argon inlet.

  • To the flask, add this compound (1.0 equivalent).

  • Add triethyl phosphite (1.1 to 1.2 equivalents).

  • The reaction is typically performed neat or in a high-boiling solvent like toluene.

  • Under a nitrogen or argon atmosphere, heat the reaction mixture to 140-160°C.

  • Maintain heating and stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • The crude product can be purified by vacuum distillation to remove unreacted starting materials and the ethyl chloride byproduct.

Protocol 2: Selective Dealkylation to Monoethyl (Benzyloxycarbonylmethyl)phosphonate

This protocol outlines the selective removal of one ethyl group to yield the desired monoester.[8][9][10]

Materials:

  • Diethyl (benzyloxycarbonylmethyl)phosphonate (from Protocol 1)

  • Trimethylsilyl bromide (TMSBr)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Ice bath

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve the diethyl (benzyloxycarbonylmethyl)phosphonate (1.0 equivalent) in anhydrous dichloromethane in a dry round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add trimethylsilyl bromide (1.0 to 1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 2-6 hours. Monitor the progress by TLC or ³¹P NMR.

  • Once the reaction is complete, the solvent and volatile byproducts (e.g., ethyl trimethylsilyl ether and bromoethane) are removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography to yield the pure monoethyl (benzyloxycarbonylmethyl)phosphonate.

Data Presentation

StepProductTypical Yield (%)Purification MethodKey Characterization
1Diethyl (benzyloxycarbonylmethyl)phosphonate80-95%Vacuum Distillation¹H NMR, ³¹P NMR, IR
2Monoethyl (benzyloxycarbonylmethyl)phosphonate70-90%Column Chromatography¹H NMR, ³¹P NMR, Mass Spec

Application Notes

Prodrug Development for Antiviral Therapy:

Phosphonoacetic acid monoesters are valuable precursors in the development of antiviral prodrugs.[4] The monoester functionality allows for the attachment of various promoieties designed to enhance cell permeability and target specific tissues. Once inside the cell, these prodrugs are designed to be cleaved by cellular enzymes, releasing the active phosphonoacetic acid to inhibit viral replication.[11]

Inhibition of Viral DNA Polymerase:

The mechanism of action of phosphonoacetic acid involves the non-competitive inhibition of viral DNA polymerase at the pyrophosphate binding site. This prevents the elongation of the viral DNA chain, thus halting viral replication.[3] Researchers can use the synthesized monoesters to develop more potent and selective inhibitors of viral polymerases.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Prodrug Phosphonoacetic Acid Monoester Prodrug Enzymatic_Cleavage Enzymatic Cleavage Prodrug->Enzymatic_Cleavage Passive Diffusion Active_PAA Active Phosphonoacetic Acid Enzymatic_Cleavage->Active_PAA Inhibition Inhibition Active_PAA->Inhibition Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_Polymerase->Inhibition DNA_Elongation Viral DNA Elongation Inhibition->DNA_Elongation Blocks

Figure 2: Proposed mechanism of action for a phosphonoacetic acid monoester prodrug.

Workflow for Synthesis and Evaluation:

The following diagram illustrates a typical workflow for a researcher developing and evaluating these compounds.

Experimental_Workflow Start Start: Design of Phosphonoacetic Acid Monoester Synthesis Synthesis of Diester (Protocol 1) Start->Synthesis Purification1 Purification by Vacuum Distillation Synthesis->Purification1 Dealkylation Selective Dealkylation (Protocol 2) Purification1->Dealkylation Purification2 Purification by Column Chromatography Dealkylation->Purification2 Characterization Structural Characterization (NMR, MS, etc.) Purification2->Characterization Biological_Assay In vitro Antiviral Assay Characterization->Biological_Assay Data_Analysis Data Analysis and Structure-Activity Relationship Biological_Assay->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

Figure 3: Experimental workflow for the synthesis and evaluation of phosphonoacetic acid monoesters.

References

Application Notes and Protocols: Benzyl Chloroacetate in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of benzyl (B1604629) chloroacetate (B1199739) as a versatile reagent in the total synthesis of natural products. This document details its application in key carbon-carbon bond-forming reactions, complete with generalized experimental protocols and data presented for easy comparison.

Introduction

Benzyl chloroacetate is an important bifunctional reagent in organic synthesis, featuring both a reactive carbon-chlorine bond and a benzyl ester protecting group.[1] The electrophilic nature of the α-carbon allows for facile reaction with a variety of nucleophiles, making it a valuable C2 building block for the construction of complex molecular architectures. The benzyl ester functionality provides a convenient protecting group for the carboxylic acid, which can be readily removed under mild hydrogenolysis conditions, a feature highly desirable in the late stages of a total synthesis. Its application has been noted in the synthesis of norlignans such as sequirin-A, agatharesinol, and hinokiresinol.[2]

Key Applications in Natural Product Synthesis

This compound is primarily employed in three major classes of reactions that are fundamental to the assembly of natural product skeletons:

  • O- and C-Alkylation Reactions: The reactive C-Cl bond allows for the straightforward alkylation of phenols, alcohols, and carbanions. This is particularly useful for introducing a protected two-carbon chain, which can be further elaborated.

  • Darzens Condensation: This reaction involves the condensation of this compound with aldehydes or ketones in the presence of a base to form α,β-epoxy esters (glycidic esters).[3][4] These intermediates are valuable for the synthesis of substituted aldehydes, ketones, and can be precursors to amino alcohols.

  • Reformatsky Reaction: In the presence of activated zinc, this compound forms a zinc enolate which can then add to carbonyl compounds to yield β-hydroxy esters.[2][5] This reaction is a powerful tool for the formation of carbon-carbon bonds under relatively mild and neutral conditions.

Data Presentation: A Comparative Overview of Key Transformations

The following table summarizes the typical reaction conditions and outcomes for the key applications of this compound in synthetic schemes relevant to natural product synthesis.

TransformationReagents & ConditionsSubstrate ScopeTypical Yield (%)Key Features & Considerations
O-Alkylation of Phenols This compound, K₂CO₃, Acetone, RefluxPhenols, Hydroxy-heterocycles80-95Mild conditions, compatible with a wide range of functional groups.
Darzens Condensation This compound, NaOEt, EtOH, 0 °C to rtAldehydes (aromatic & aliphatic), Ketones70-90Forms α,β-epoxy esters. Stereoselectivity can be an issue and may require optimization.[4]
Reformatsky Reaction This compound, Activated Zn, THF, RefluxAldehydes, Ketones60-85Tolerates a wide variety of functional groups due to the less basic nature of the zinc enolate compared to Grignard or organolithium reagents.[5]

Mandatory Visualization: Reaction Pathways of this compound

The following diagram illustrates the central role of this compound as a synthetic hub, leading to diverse and valuable intermediates for the construction of complex natural products.

Benzyl_Chloroacetate_Pathways cluster_start Starting Material cluster_reactions Key Transformations cluster_intermediates Key Intermediates cluster_motifs Natural Product Motifs start This compound alkylation O/C-Alkylation start->alkylation Nu:⁻ (e.g., ArO⁻, R₂C⁻) darzens Darzens Condensation start->darzens R₂C=O, Base reformatsky Reformatsky Reaction start->reformatsky Zn, R₂C=O alk_prod Alkylated Phenols/ Carbanions alkylation->alk_prod dar_prod α,β-Epoxy Esters (Glycidic Esters) darzens->dar_prod ref_prod β-Hydroxy Esters reformatsky->ref_prod lignan (B3055560) Lignan Precursors alk_prod->lignan amino_alcohol Amino Alcohols dar_prod->amino_alcohol polyketide Polyketide Fragments ref_prod->polyketide

Caption: Synthetic utility of this compound.

Experimental Protocols

The following are detailed, generalized protocols for the key reactions involving this compound. These should be adapted and optimized for specific substrates.

Protocol 1: O-Alkylation of a Phenolic Substrate

Objective: To introduce a benzyl-protected carboxymethyl group onto a phenol, a common step in the synthesis of lignan precursors.

Materials:

  • Phenolic starting material (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic starting material (1.0 eq) and anhydrous acetone.

  • Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.

  • Add this compound (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired O-alkylated product.

Protocol 2: Darzens Glycidic Ester Condensation

Objective: To synthesize an α,β-epoxy ester (glycidic ester) from an aldehyde or ketone, a versatile intermediate in total synthesis.

Materials:

  • Aldehyde or ketone starting material (1.0 eq)

  • This compound (1.1 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq) or other suitable base (e.g., potassium tert-butoxide)

  • Ethanol, anhydrous

  • Three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer

  • Ice bath

Procedure:

  • To a flame-dried three-necked flask under an inert atmosphere, add the carbonyl compound (1.0 eq) and anhydrous ethanol.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Add the sodium ethoxide solution dropwise to the cooled solution of the carbonyl compound and this compound (1.1 eq) over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by the addition of cold water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude glycidic ester by column chromatography.

Protocol 3: Reformatsky Reaction

Objective: To form a β-hydroxy ester by reacting this compound with a carbonyl compound in the presence of zinc.

Materials:

  • Aldehyde or ketone starting material (1.0 eq)

  • This compound (1.5 eq)

  • Zinc dust, activated (e.g., by washing with HCl, water, ethanol, and ether, then drying under vacuum) (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

  • To a flame-dried three-necked flask under an inert atmosphere, add activated zinc dust (2.0 eq) and anhydrous THF.

  • Gently heat the suspension and add a small amount of a solution of the carbonyl compound (1.0 eq) and this compound (1.5 eq) in anhydrous THF. The initiation of the reaction is often indicated by a slight exotherm and the appearance of a cloudy solution.

  • Once the reaction has initiated, add the remaining solution of the carbonyl compound and this compound dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude β-hydroxy ester by column chromatography.

Concluding Remarks

This compound proves to be a highly effective and versatile reagent in the toolkit of synthetic organic chemists, particularly those engaged in the total synthesis of natural products. Its ability to participate in fundamental bond-forming reactions such as alkylations, Darzens condensations, and Reformatsky reactions allows for the efficient construction of key structural motifs found in a wide array of bioactive molecules. The protocols outlined herein provide a solid foundation for the application of this reagent in complex synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzyl Chloroacetate Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzyl (B1604629) chloroacetate (B1199739) alkylation reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the alkylation of active methylene (B1212753) compounds with benzyl chloroacetate.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive this compound: The reagent may have degraded, especially if it is old or has been improperly stored. 2. Insufficiently Strong Base: The chosen base may not be strong enough to completely deprotonate the active methylene compound.[1] 3. Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature. 4. Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.[1]1. Verify Reagent Quality: Check the purity of this compound by analytical methods such as NMR or GC-MS. Use a fresh bottle if necessary. 2. Select a Stronger Base: Consider switching to a stronger base. For instance, if using potassium carbonate (K₂CO₃), you might try sodium hydride (NaH).[1] 3. Increase Reaction Temperature: Gradually increase the temperature and monitor the reaction progress by TLC or GC. 4. Improve Solubility: Choose a solvent in which all reactants are soluble. Polar aprotic solvents like DMF or DMSO are often good choices.[1]
Formation of Multiple Products (TLC/GC analysis) 1. Competing O-alkylation and C-alkylation: For substrates with multiple nucleophilic sites, both O- and C-alkylation can occur. 2. Dialkylation: The mono-alkylated product can be deprotonated again and react with another molecule of this compound. 3. Hydrolysis of this compound: Presence of water can lead to the hydrolysis of the ester, forming benzyl alcohol and chloroacetic acid.1. Optimize Solvent and Base: Use a less polar, aprotic solvent to favor C-alkylation. A bulkier base may also sterically hinder O-alkylation.[1] 2. Control Stoichiometry and Addition Rate: Use a slight excess of the active methylene compound. Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent. 3. Ensure Anhydrous Conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Dibenzyl Ether Self-condensation of benzyl alcohol (formed from hydrolysis of this compound) at elevated temperatures.[2]Maintain anhydrous conditions to prevent the formation of benzyl alcohol. Avoid excessively high reaction temperatures.
Product Degradation 1. High Reaction Temperature: The desired product may be unstable at the reaction temperature. 2. Prolonged Reaction Time: Extended reaction times can lead to the decomposition of the product.1. Optimize Temperature: Run small-scale trials at different temperatures to find the optimal balance between reaction rate and product stability. 2. Monitor Reaction Progress: Use TLC or GC to monitor the reaction and stop it as soon as the starting material is consumed.
Difficulty in Product Isolation/Purification 1. Emulsion Formation During Workup: This can make phase separation difficult. 2. Co-elution of Product and Byproducts: Similar polarities of the product and byproducts can make chromatographic separation challenging.1. Break Emulsions: Add brine (saturated NaCl solution) during the aqueous workup to help break emulsions.[1] 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What is the role of a phase-transfer catalyst (PTC) in this compound alkylation, and how do I choose one?

A1: A phase-transfer catalyst facilitates the transfer of the deprotonated active methylene compound (anion) from the aqueous or solid phase to the organic phase where the this compound is located, thereby accelerating the reaction. Tetrabutylammonium (B224687) bromide (TBAB) is a commonly used and effective PTC for such reactions.[3] The choice of catalyst can influence reaction rate and selectivity. For instance, cinchona alkaloid-derived catalysts can be used for asymmetric alkylations.

Q2: Which base is most suitable for the deprotonation of my active methylene compound?

A2: The choice of base is critical and depends on the pKa of your substrate. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium ethoxide.[1][4] For less acidic substrates, a stronger base like NaH may be necessary. It is important that the base is strong enough to deprotonate the nucleophile but not so strong that it promotes unwanted side reactions.[1]

Q3: What are the ideal solvents for this reaction?

A3: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often effective as they can dissolve both the ionic intermediate and the organic electrophile.[1][5] The choice of solvent can also influence the selectivity between C- and O-alkylation.

Q4: How can I prevent the hydrolysis of this compound during the reaction?

A4: To prevent hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of water, which can react with the ester functionality of this compound.

Q5: My reaction is very slow. What can I do to increase the rate?

A5: Several factors can be adjusted to increase the reaction rate:

  • Increase the temperature: Gently heating the reaction mixture can significantly speed up the reaction.

  • Use a more polar solvent: A more polar solvent can better solvate the ionic intermediates, potentially increasing the reaction rate.

  • Add a phase-transfer catalyst: If you are not already using one, a PTC can dramatically increase the rate of biphasic reactions.

  • Use a stronger base: Ensure that the deprotonation of your nucleophile is efficient.

Data Presentation

The following table summarizes the effect of various reaction parameters on the alkylation of a generic active methylene compound with this compound. Please note that these are representative conditions and may require optimization for your specific substrate.

Parameter Condition A Condition B Condition C Condition D Expected Outcome & Remarks
Base K₂CO₃NaHCs₂CO₃DBUNaH is a stronger, non-nucleophilic base suitable for less acidic protons. Cs₂CO₃ can sometimes favor O-alkylation.
Solvent AcetoneDMFToluene (B28343)AcetonitrileDMF and DMSO are excellent at solvating both reactants. Toluene is a good choice for PTC reactions.
Catalyst NoneTBAB (5 mol%)TBAI (5 mol%)18-Crown-6 (5 mol%)PTCs like TBAB and TBAI are effective in accelerating the reaction. Crown ethers can be used with potassium salts.
Temperature Room Temp.50 °C80 °CRefluxHigher temperatures generally increase the reaction rate but may also lead to more side products.
Typical Yield Low to ModerateGood to HighGood to HighModerate to GoodYields are highly substrate-dependent. Optimization of all parameters is key.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of an Active Methylene Compound with this compound under Phase-Transfer Catalysis

This protocol provides a general starting point for the alkylation reaction. The specific amounts, temperature, and reaction time should be optimized for each substrate.

Materials:

  • Active methylene compound

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Toluene, anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the active methylene compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add anhydrous toluene to the flask to create a stirrable suspension.

  • Begin vigorous stirring and add this compound (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualizations

Experimental_Workflow A 1. Add Reactants (Active Methylene Compound, K2CO3, TBAB) B 2. Add Solvent (Anhydrous Toluene) A->B C 3. Add this compound (Dropwise at Room Temperature) B->C D 4. Heat and Monitor (80 °C, TLC) C->D E 5. Cooldown and Filtration D->E F 6. Aqueous Workup (Wash with Water and Brine) E->F G 7. Drying and Concentration F->G H 8. Purification (Column Chromatography) G->H I Final Product H->I Troubleshooting_Alkylation Start Low Yield or Incomplete Reaction Check_Base Is the base strong enough? Start->Check_Base Check_Temp Is the temperature adequate? Check_Base->Check_Temp Yes Use_Stronger_Base Use stronger base (e.g., NaH) Check_Base->Use_Stronger_Base No Check_Solvent Are reactants soluble? Check_Temp->Check_Solvent Yes Increase_Temp Increase temperature Check_Temp->Increase_Temp No Side_Products Are side products observed? Check_Solvent->Side_Products Yes Change_Solvent Change solvent (e.g., DMF) Check_Solvent->Change_Solvent No Dialkylation Dialkylation? Side_Products->Dialkylation Yes Hydrolysis Hydrolysis? Side_Products->Hydrolysis Yes Control_Stoich Control stoichiometry/ Slow addition Dialkylation->Control_Stoich Anhydrous_Cond Ensure anhydrous conditions Hydrolysis->Anhydrous_Cond

References

identifying and minimizing side products of benzyl chloroacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl (B1604629) chloroacetate (B1199739). Our goal is to help you identify and minimize side products in your reactions, ensuring higher yields and purity of your target molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving benzyl chloroacetate.

Issue 1: Low Yield of N-Alkylated Product in Reaction with a Primary or Secondary Amine

Question: I am reacting this compound with a primary/secondary amine to synthesize an N-substituted glycine (B1666218) benzyl ester derivative, but I am getting a low yield of my desired product. What are the possible causes and solutions?

Answer:

Low yields in N-alkylation reactions with this compound are often due to side reactions or suboptimal reaction conditions. The primary competing reaction is overalkylation , where the desired secondary or tertiary amine product, being more nucleophilic than the starting amine, reacts with another molecule of this compound.

Potential Side Products:

  • Overalkylation Product: A tertiary or quaternary amine formed from the reaction of the desired product with excess this compound.

  • Hydrolysis Products: Benzyl alcohol and chloroacetic acid, if water is present.

  • Decomposition Products: this compound can decompose, especially at elevated temperatures, leading to various impurities.

Troubleshooting Steps & Solutions:

Parameter Problem Solution
Stoichiometry The product amine is more nucleophilic and reacts further.Use a significant excess (2-5 equivalents) of the starting amine. This statistically favors the reaction with the intended nucleophile.
Base The base is too strong and promotes side reactions or is not effective.Use a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) to neutralize the HCl formed during the reaction.
Temperature High temperatures can lead to decomposition and overalkylation.Conduct the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer duration.
Solvent The solvent is not inert or is wet.Use a dry, aprotic solvent such as acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF). Ensure all glassware and reagents are thoroughly dried.

Experimental Protocol: N-Alkylation of a Primary Amine

  • To a solution of the primary amine (2.0 eq) in dry acetonitrile (10 mL/mmol of this compound), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add a solution of this compound (1.0 eq) in dry acetonitrile dropwise over 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the solid inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Issue 2: Formation of Elimination Products in Williamson Ether Synthesis

Question: I am attempting a Williamson ether synthesis using this compound and an alkoxide, but I am observing byproducts. How can I improve the yield of my desired ether?

Answer:

While the primary side reaction in Williamson ether synthesis is typically E2 elimination, this is less common with primary halides like this compound. However, other side reactions can occur.

Potential Side Products:

  • Hydrolysis Product: Benzyl alcohol from the reaction with any residual water.

  • Self-condensation of the alkoxide/phenoxide.

  • Transesterification: If an alcohol is used as the solvent.

Troubleshooting Steps & Solutions:

Parameter Problem Solution
Base The base is too strong or sterically hindered, which can favor other reaction pathways.Use a moderately strong, non-hindered base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the alkoxide in situ.
Solvent The solvent is protic and can react with the this compound or the alkoxide.Use a polar aprotic solvent like DMF or acetonitrile to facilitate the Sₙ2 reaction.
Temperature Elevated temperatures can promote side reactions.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Water Content Water in the reaction mixture will hydrolyze the this compound.Ensure all reagents and solvents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in reactions involving this compound?

A1: The most common side products depend on the specific reaction but generally include:

  • Overalkylation products in reactions with amines.

  • Hydrolysis products (benzyl alcohol and chloroacetic acid) if moisture is present.

  • Elimination products in Williamson ether synthesis, although less common for this primary halide.[1][2]

  • Self-condensation products in reactions like the Darzens condensation.[3]

Q2: How can I minimize the hydrolysis of this compound during my reaction?

A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes:

  • Using dry solvents.

  • Drying all glassware thoroughly before use.

  • Using anhydrous reagents.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: Is this compound stable? How should it be stored?

A3: this compound can be sensitive to moisture and heat.[4] Impure samples may have a pungent odor, suggesting some level of decomposition.[4] It should be stored in a cool, dry place under an inert atmosphere to prevent degradation.

Q4: Can I use this compound in a Darzens condensation? What are the potential side products?

A4: Yes, as an α-halo ester, this compound can be used in the Darzens condensation to form α,β-epoxy esters.[1] Potential side products include self-condensation of the aldehyde or ketone used, and self-condensation of the this compound.[3]

Q5: What purification techniques are most effective for removing side products from this compound reactions?

A5: The choice of purification technique depends on the properties of the desired product and the impurities. Common methods include:

  • Aqueous workup: To remove inorganic salts and water-soluble impurities.

  • Column chromatography: Highly effective for separating products with different polarities.

  • Distillation: Suitable for thermally stable, volatile products.

  • Recrystallization: For solid products.

Data Presentation

Table 1: Influence of Reaction Parameters on Side Product Formation in N-Alkylation of Amines

ParameterConditionExpected OutcomeMajor Side Product
Amine Equivalents 1 eq.Low yield of desired productOveralkylation Product
>2 eq.Higher yield of desired productMinimized Overalkylation
Temperature High (>50 °C)Faster reaction, more side productsOveralkylation, Decomposition
Low (0-25 °C)Slower reaction, higher selectivityMinimized side products
Base Strong, nucleophilicReaction with this compoundByproducts from base reaction
Weak, non-nucleophilicNeutralizes acid byproductMinimized side products

Experimental Protocols

Protocol 1: Synthesis of a Benzyl Phenyl Ether (Williamson Ether Synthesis)

  • In a round-bottom flask under an inert atmosphere, add phenol (B47542) (1.0 eq) and dry potassium carbonate (1.5 eq) to dry DMF (10 mL/mmol of phenol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

N_Alkylation_Pathway cluster_reactants Reactants cluster_products Products This compound This compound Desired Product (Secondary Amine) Desired Product (Secondary Amine) This compound->Desired Product (Secondary Amine) + R-NH2 Primary Amine (R-NH2) Primary Amine (R-NH2) Overalkylation Product (Tertiary Amine) Overalkylation Product (Tertiary Amine) Desired Product (Secondary Amine)->Overalkylation Product (Tertiary Amine) + this compound

N-Alkylation and Overalkylation Pathway

Williamson_Ether_Synthesis_Workflow start Start reactants Combine Phenol, Base (K2CO3), and This compound in DMF start->reactants reaction Heat and Monitor Reaction (TLC) reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification end Isolated Product purification->end

Williamson Ether Synthesis Workflow

Side_Product_Logic Reaction Conditions Reaction Conditions Excess Amine Excess Amine Reaction Conditions->Excess Amine Stoichiometric Amine Stoichiometric Amine Reaction Conditions->Stoichiometric Amine Anhydrous Conditions Anhydrous Conditions Reaction Conditions->Anhydrous Conditions Presence of Water Presence of Water Reaction Conditions->Presence of Water Desired Product Desired Product Excess Amine->Desired Product Side Products Side Products Stoichiometric Amine->Side Products Overalkylation Anhydrous Conditions->Desired Product Presence of Water->Side Products Hydrolysis

Logical Relationship of Conditions and Products

References

Technical Support Center: Purification of Benzyl Chloroacetate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of reactions involving benzyl (B1604629) chloroacetate (B1199739).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture containing benzyl chloroacetate?

A1: Common impurities can include unreacted starting materials such as benzyl alcohol and chloroacetyl chloride, as well as byproducts like benzyl chloride and hydrochloric acid.[1][2][3] The presence of water can also lead to the hydrolysis of this compound.

Q2: What is the recommended first step for purifying a crude this compound reaction mixture?

A2: An initial aqueous workup is typically recommended. This involves washing the crude product with water to remove water-soluble impurities, followed by a wash with a mild base like sodium bicarbonate solution to neutralize any acidic byproducts such as hydrochloric acid.[4][5] A final wash with brine can help to break up emulsions and remove residual water.[5]

Q3: How can I remove unreacted benzyl alcohol from my product?

A3: Unreacted benzyl alcohol can often be removed by washing the organic layer with water or brine.[6] For more persistent impurities, vacuum distillation is an effective method due to the difference in boiling points between benzyl alcohol and this compound.[4]

Q4: My product is dark and appears to have polymerized during distillation. What could be the cause and how can I prevent this?

A4: Polymerization during the distillation of this compound can be caused by the presence of acidic or metallic impurities.[4] It is crucial to wash the crude product thoroughly with a base, such as sodium bicarbonate solution, to remove any acid before distillation.[4] Performing the distillation under vacuum will lower the required temperature and minimize the risk of thermal decomposition and polymerization.[4][7]

Q5: Is column chromatography a suitable method for purifying this compound?

A5: Yes, flash column chromatography using silica (B1680970) gel is a viable method for purifying this compound and its derivatives.[8] The choice of solvent system will depend on the specific reaction products, but a common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297).[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Product is acidic Residual hydrochloric acid or chloroacetic acid from starting materials.Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.[4][5]
Low yield after aqueous workup The product has some water solubility or emulsions formed during extraction.Minimize the number of aqueous washes. Use brine to help break up emulsions.[5] Back-extract the aqueous layers with a small amount of the organic solvent.
Product co-distills with an impurity The impurity has a similar boiling point to the product.If the impurity is benzyl alcohol, try washing with water before distillation.[4] If another impurity is present, consider using fractional distillation or switching to column chromatography for purification.[8]
The product appears wet (cloudy) after extraction Incomplete drying of the organic layer.Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate, then filter before concentrating.[6]
Unexpected spots on TLC analysis Side reactions may have occurred, or the product is unstable on silica gel.Consider using a different stationary phase for chromatography (e.g., alumina) or a different purification method like distillation.

Experimental Protocols

General Aqueous Workup Protocol
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.

  • Add an equal volume of saturated sodium bicarbonate solution. Swirl the funnel and vent frequently to release any evolved gas. Shake gently and allow the layers to separate. Discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine.[5]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[6]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Vacuum Distillation
  • Ensure the crude product has been thoroughly washed and dried to remove any acidic impurities and water.

  • Set up a vacuum distillation apparatus.

  • Heat the distillation flask gently using a heating mantle.

  • Collect the fraction that distills at the appropriate temperature and pressure for this compound (e.g., 90 °C at 1 mmHg).[2]

Flash Column Chromatography
  • Pack a glass column with silica gel slurried in the initial eluent (e.g., 95:5 hexane:ethyl acetate).

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (Water, NaHCO3, Brine) start->workup drying Drying (Na2SO4 or MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product distillation Vacuum Distillation crude_product->distillation chromatography Column Chromatography crude_product->chromatography pure_product Pure Product distillation->pure_product chromatography->pure_product

Caption: General experimental workflow for the purification of this compound reaction products.

Troubleshooting Flowchart

TroubleshootingFlowchart start Problem Encountered is_acidic Is the product acidic? start->is_acidic wash_base Wash with NaHCO3 solution is_acidic->wash_base Yes low_yield Is the yield low? is_acidic->low_yield No wash_base->low_yield check_emulsions Check for emulsions, back-extract aqueous layers low_yield->check_emulsions Yes distillation_issue Polymerization during distillation? low_yield->distillation_issue No check_emulsions->distillation_issue pre_wash Ensure thorough pre-washing to remove acids distillation_issue->pre_wash Yes tlc_issue Unexpected spots on TLC? distillation_issue->tlc_issue No use_vacuum Use vacuum distillation pre_wash->use_vacuum use_vacuum->tlc_issue change_method Consider alternative purification method (e.g., distillation) tlc_issue->change_method Yes end Problem Resolved tlc_issue->end No change_method->end

Caption: A troubleshooting guide for common issues in this compound purification.

References

strategies to improve the yield of reactions involving benzyl chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving benzyl (B1604629) chloroacetate (B1199739). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where benzyl chloroacetate is used as a reagent?

A1: this compound is a versatile reagent primarily used in nucleophilic substitution reactions. The most common applications include:

  • Williamson Ether Synthesis: For the formation of a benzyl-oxy-acetate ether linkage by reacting with an alcohol or a phenol (B47542).

  • N-Alkylation: For the introduction of a benzyl acetate (B1210297) moiety onto a primary or secondary amine.[1]

  • Esterification: Reacting with a carboxylate salt to form a new ester.

Q2: My reaction with this compound is showing low yield. What are the general factors I should investigate?

A2: Low yields in reactions with this compound can often be attributed to several key factors:

  • Base Strength and Type: The base may be too weak to fully deprotonate the nucleophile or too strong, leading to side reactions.

  • Solvent Choice: The solvent might not be suitable for dissolving all reactants or may not favor the desired SN2 reaction pathway. Polar aprotic solvents are often preferred.[2]

  • Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing decomposition of reactants or products.

  • Presence of Water: Moisture can hydrolyze this compound or quench the base, reducing its effectiveness.

  • Side Reactions: Competing reactions such as elimination, C-alkylation (in the case of phenoxides), or hydrolysis of the ester group can significantly lower the yield of the desired product.

Q3: What are the typical side reactions observed with this compound, and how can they be minimized?

A3: The primary side reactions to be aware of are:

  • Hydrolysis: The ester group of this compound can be hydrolyzed under either acidic or basic conditions, especially in the presence of water, to form benzyl alcohol and chloroacetic acid. To minimize this, ensure anhydrous reaction conditions.

  • Elimination (E2) Reactions: If the nucleophile is sterically hindered or a strong base, an E2 elimination reaction can compete with the desired SN2 substitution, particularly with secondary and tertiary halides. Since this compound is a primary halide, this is less of a concern but can be promoted by very strong, bulky bases.

  • C-Alkylation vs. O-Alkylation: When reacting with phenoxides, both C-alkylation (alkylation on the aromatic ring) and O-alkylation (the desired ether formation) can occur. O-alkylation is generally favored in polar aprotic solvents, while C-alkylation can be more prevalent in non-polar solvents.[3]

  • Over-alkylation: In N-alkylation of primary amines, the secondary amine product can react further with this compound to form a tertiary amine. Using an excess of the primary amine can help to minimize this.[4]

Q4: How can Phase-Transfer Catalysis (PTC) improve my reaction yield?

A4: Phase-Transfer Catalysis is a powerful technique for reactions where the nucleophile (e.g., a salt soluble in an aqueous phase) and the electrophile (this compound, soluble in an organic phase) are in different, immiscible phases. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the nucleophilic anion from the aqueous phase to the organic phase, where it can react with the this compound.[5] This leads to:

  • Increased reaction rates.

  • Higher yields by facilitating the reaction between otherwise immiscible reactants.[6]

  • The ability to use less expensive and milder bases like sodium carbonate or bicarbonate.

  • Often eliminates the need for expensive, anhydrous polar aprotic solvents.

Troubleshooting Guides

Issue 1: Low or No Conversion in Williamson Ether Synthesis with a Phenol
Potential Cause Suggested Solution
Insufficiently Strong Base The pKa of the phenol's hydroxyl group must be considered. For less acidic phenols, a stronger base than NaOH or K₂CO₃, such as NaH or KH, may be required to fully generate the phenoxide.
Poor Solvent Choice The reaction may be slow if reactants are not fully dissolved. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally effective as they solvate the cation, leading to a more nucleophilic "naked" anion.[2]
Low Reaction Temperature While room temperature can be sufficient, gentle heating (e.g., 50-80 °C) can often increase the reaction rate without promoting significant side reactions. Monitor the reaction by TLC to avoid product degradation.
Steric Hindrance If the phenol or the electrophile is sterically hindered, the SN2 reaction will be slow. Since this compound is not hindered, this is more likely an issue with a bulky phenol. Higher temperatures or longer reaction times may be necessary.
Issue 2: Formation of Multiple Products in N-Alkylation of a Primary Amine
Potential Cause Suggested Solution
Over-alkylation The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. Use a 2-3 fold excess of the primary amine to statistically favor the mono-alkylation product.
Base-Induced Side Reactions A very strong base could potentially lead to other undesired reactions. A milder base like K₂CO₃ or even NaHCO₃ is often sufficient, especially in a polar aprotic solvent like DMF.
Reaction Temperature Too High Elevated temperatures can promote side reactions. Attempt the reaction at room temperature first, and only heat if the reaction is too slow, monitoring carefully by TLC.

Data Presentation: Optimizing Reaction Conditions

The following tables provide a summary of how different reaction parameters can affect the yield in reactions analogous to those with this compound.

Table 1: Effect of Base and Solvent on Williamson Ether Synthesis Yield (Model Reaction)

NucleophileElectrophileBaseSolventTemperature (°C)Yield (%)
4-NitrophenolBenzyl chlorideK₂CO₃DMF80~95
PhenolBenzyl chlorideK₂CO₃AcetoneReflux~90
4-CresolChloroacetic AcidNaOHWater90-100High (unspecified)
PhenolBenzyl chlorideNaHTHFRT to Reflux>90

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Table 2: Yields in Phase-Transfer Catalyzed Esterification (Model Reaction)

NucleophileElectrophileCatalystSolvent SystemTemperature (°C)Yield (%)
Sodium AcetateBenzyl ChlorideTBABWater/Organic100 (Microwave)>97[5]
Potassium AcetateBenzyl BromideAliquat 336Toluene/Water80High (unspecified)

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis with a Phenol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq.) and a suitable polar aprotic solvent (e.g., DMF or acetone, ~5-10 mL per mmol of phenol).

  • Deprotonation: Add a suitable base (e.g., anhydrous K₂CO₃, 1.5-2.0 eq.). Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the phenoxide.

  • Alkylation: Add this compound (1.1-1.2 eq.) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for N-Alkylation of a Primary Amine
  • Setup: In a round-bottom flask, dissolve the primary amine (2.0-3.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add a mild base such as K₂CO₃ (1.5 eq. relative to this compound).

  • Alkylation: Add this compound (1.0 eq.) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) while monitoring its progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic phase with water to remove the excess amine and DMF, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Visualizations

reaction_troubleshooting cluster_conditions Condition Optimization cluster_sides Side Reaction Mitigation start Low Reaction Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions side_reactions Analyze for Side Products (TLC/LCMS) start->side_reactions base Optimize Base: - Stronger? (e.g., NaH) - Milder? (e.g., K2CO3) - Non-nucleophilic? check_conditions->base hydrolysis Hydrolysis? - Use anhydrous conditions side_reactions->hydrolysis solvent Optimize Solvent: - Polar aprotic? (DMF, DMSO) - Anhydrous? end_node Improved Yield temp Optimize Temperature: - Increase for rate? - Decrease to reduce side reactions? ptc Consider Phase-Transfer Catalysis (PTC) elimination Elimination? - Use less hindered/weaker base c_alkylation C-Alkylation? - Use polar aprotic solvent

Caption: Troubleshooting flowchart for low yield reactions.

williamson_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Williamson Ether Synthesis dissolve Dissolve Nucleophile (e.g., Phenol) in Anhydrous Solvent start->dissolve add_base Add Base (e.g., K2CO3, NaH) dissolve->add_base deprotonate Stir to Form Nucleophile Anion add_base->deprotonate add_bca Add this compound (1.1 - 1.2 eq.) deprotonate->add_bca heat Heat Reaction Mixture (e.g., 50-80 °C) add_bca->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry (e.g., Na2SO4) extract->wash_dry purify Concentrate & Purify (Column Chromatography) wash_dry->purify end_node Final Product purify->end_node

Caption: Experimental workflow for Williamson Ether Synthesis.

References

stability of benzyl chloroacetate under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of benzyl (B1604629) chloroacetate (B1199739) under various experimental conditions. The information is designed to help you anticipate and resolve potential issues in your research and development projects.

Troubleshooting Guides

Issue 1: Rapid Degradation of Benzyl Chloroacetate in Solution

Symptoms:

  • Low yield of the desired product.

  • Appearance of unexpected byproducts in analytical chromatograms (e.g., HPLC, GC).

  • Change in the physical appearance of the reaction mixture (e.g., color change, precipitation).

Possible Causes and Solutions:

Possible CauseRecommended Action
Presence of Nucleophiles/Bases This compound is susceptible to nucleophilic attack. Avoid strong bases (e.g., NaOH, KOH) and primary/secondary amines if they are not the intended reactants. If a base is necessary, consider using a weaker, non-nucleophilic base like a tertiary amine (e.g., triethylamine, DIPEA) or an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) and perform the reaction at a low temperature.
Hydrolysis The ester linkage is prone to hydrolysis, especially under basic or acidic conditions. Ensure all reagents and solvents are anhydrous. If an aqueous workup is required, perform it quickly at low temperatures and with a neutral pH. For reactions in aqueous media, be aware that the hydrolysis rate of esters is typically catalyzed by hydroxide (B78521) ions and can follow pseudo-first-order kinetics.[1][2][3]
Incompatible Solvents Protic solvents, particularly alcohols, can act as nucleophiles and lead to transesterification. Opt for aprotic solvents such as acetonitrile (B52724), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) when possible.
Elevated Temperatures High temperatures can accelerate decomposition. Maintain the reaction temperature as low as feasible to achieve a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged heating.
Issue 2: Formation of Impurities During Storage

Symptoms:

  • The appearance of new peaks in the chromatogram of a stored sample compared to a freshly prepared one.

  • A decrease in the purity of the stored this compound over time.

  • Development of a yellow color in the stored liquid.

Possible Causes and Solutions:

Possible CauseRecommended Action
Exposure to Moisture This compound is sensitive to moisture, leading to hydrolysis. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
Exposure to Light Photodegradation can occur. Store the compound in an amber or opaque container to protect it from light.
Inappropriate Storage Temperature Higher temperatures accelerate degradation. Store in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8 °C) is recommended.
Contamination Contamination with acids, bases, or metals can catalyze decomposition. Ensure storage containers are clean and inert.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are:

  • Hydrolysis: The ester bond is cleaved by water to form benzyl alcohol and chloroacetic acid. This reaction is significantly accelerated by acidic or basic conditions.

  • Nucleophilic Substitution: The chlorine atom is susceptible to displacement by nucleophiles. This can be an intended reaction or an undesired side reaction with other components in the reaction mixture.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: What are the expected thermal degradation products of this compound?

A3: Upon heating, this compound is expected to decompose. While specific studies on its thermal degradation are limited, potential decomposition products, based on its structure and the behavior of related compounds, could include benzyl chloride, chloroacetic anhydride, and products of decarboxylation. At high temperatures, more complex degradation can occur, potentially leading to the formation of toluene, benzaldehyde, and other aromatic compounds.[4]

Q4: What is a suitable analytical method for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. A reverse-phase HPLC system with a C18 column and a UV detector is generally suitable. The mobile phase can be a mixture of acetonitrile and water or a buffer solution. A forced degradation study should be performed to ensure that the method can separate the intact this compound from its potential degradation products (e.g., benzyl alcohol, chloroacetic acid, and products of nucleophilic substitution).

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to develop a stability-indicating analytical method.[5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and monitor frequently, as degradation is expected to be rapid.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a 3% solution of hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Expose a solid or neat liquid sample of this compound to dry heat in an oven at a controlled temperature (e.g., 80 °C) for a specified period. Also, heat a solution of the compound.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using an HPLC-UV/DAD system.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify the peaks of the degradation products.

  • Assess the peak purity of the this compound peak in the stressed samples to ensure that no degradation products are co-eluting.

  • The method is considered stability-indicating if it can resolve the parent drug from all significant degradation products.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

G cluster_0 Troubleshooting Workflow start Degradation Observed q1 In-Process or Storage? start->q1 in_process In-Process Degradation q1->in_process In-Process storage Storage Degradation q1->storage Storage check_reagents Check Reagents: - pH (Acidic/Basic?) - Nucleophiles present? - Water content? in_process->check_reagents check_conditions Check Conditions: - Temperature too high? - Reaction time too long? in_process->check_conditions check_storage_env Check Storage Environment: - Moisture exposure? - Light exposure? - Temperature? storage->check_storage_env solution1 Optimize Reaction: - Use non-nucleophilic base - Anhydrous conditions - Lower temperature check_reagents->solution1 check_conditions->solution1 solution2 Optimize Storage: - Inert atmosphere - Amber container - Refrigerate check_storage_env->solution2

Caption: A logical workflow to diagnose and resolve the degradation of this compound.

Degradation Pathways of this compound

G cluster_1 Degradation Pathways bca This compound hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) bca->hydrolysis nucleophilic_sub Nucleophilic Substitution (Nu⁻) bca->nucleophilic_sub thermal Thermal Degradation (Heat) bca->thermal prod1 Benzyl Alcohol + Chloroacetic Acid hydrolysis->prod1 prod2 Substituted Product nucleophilic_sub->prod2 prod3 Decomposition Products (e.g., Benzyl Chloride) thermal->prod3

Caption: Major degradation pathways for this compound under different conditions.

References

troubleshooting common issues in benzyl chloroacetate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl (B1604629) chloroacetate (B1199739).

Frequently Asked Questions (FAQs)

Q1: What is benzyl chloroacetate and what are its primary applications?

This compound is an organic compound, specifically the benzyl ester of chloroacetic acid. It is a colorless to pale yellow liquid with a characteristic odor. Due to its reactive nature, it serves as a versatile reagent in organic synthesis. Its primary applications include the synthesis of pharmaceuticals, agrochemicals, and as an intermediate in the production of other specialty chemicals. It is particularly useful for introducing the benzylacetyl group into molecules, often as a protecting group or as a precursor to other functional groups.

Q2: What are the main synthetic routes to produce this compound?

There are two primary methods for the synthesis of this compound:

  • Reaction of Benzyl Alcohol with Chloroacetyl Chloride: This is a common and efficient method where benzyl alcohol is reacted with chloroacetyl chloride, usually in the presence of a base to neutralize the HCl byproduct.

  • Fischer Esterification: This method involves the reaction of benzyl alcohol with chloroacetic acid in the presence of a strong acid catalyst. The reaction is reversible and requires the removal of water to drive it to completion.

Q3: What are the key safety precautions to consider when working with this compound?

This compound is a hazardous chemical and requires careful handling in a well-ventilated fume hood. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Inhalation: Avoid inhaling vapors, as they can cause respiratory irritation.

  • Skin and Eye Contact: The liquid is corrosive and can cause severe skin and eye irritation. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and water, as it can hydrolyze.

Troubleshooting Guide: Synthesis of this compound

Issue 1: Low Yield in the Synthesis of this compound

Low yields are a common issue in the synthesis of this compound. The following table outlines potential causes and their corresponding solutions for both major synthetic routes.

Potential CauseRecommended Solution
For both methods:
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Impure starting materialsEnsure that benzyl alcohol, chloroacetyl chloride, and chloroacetic acid are of high purity and free from water.
Reaction with Chloroacetyl Chloride:
Inefficient HCl scavengingUse a suitable base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine) to effectively neutralize the HCl generated during the reaction.
Suboptimal reaction conditionsOptimize the reaction temperature and solvent. The reaction is often performed at room temperature or slightly below.
Fischer Esterification:
Equilibrium not shifted towards productsUse an excess of one of the reactants (usually the less expensive one) or remove water as it is formed using a Dean-Stark apparatus.
Ineffective catalystUse a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The choice and amount of catalyst may need to be optimized.
Decomposition of benzyl alcoholBenzyl alcohol is sensitive to strong acids and high temperatures, which can lead to polymerization.[1] Use milder reaction conditions or a less harsh catalyst if decomposition is suspected.
Issue 2: Presence of Impurities in the Final Product

The purity of this compound is crucial for its subsequent use. Here are common impurities and how to address them.

ImpurityIdentificationRemoval Method
Unreacted Benzyl AlcoholCan be detected by TLC or GC-MS.Wash the crude product with water and then a brine solution. Careful fractional vacuum distillation can also separate benzyl alcohol from the product.
Unreacted Chloroacetic AcidCan be detected by a change in pH of an aqueous wash.Wash the organic layer with a dilute solution of sodium bicarbonate, followed by water and brine washes.
Benzyl ChlorideCan form as a side product, especially at high temperatures or in the presence of acidic catalysts.Careful fractional vacuum distillation is the most effective method for removal.
Dibenzyl etherCan form from the self-condensation of benzyl alcohol under acidic conditions.Purification by column chromatography or fractional vacuum distillation.
Experimental Protocols
  • To a stirred solution of benzyl alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base such as N,N-diisopropylethylamine (DIPEA) (1.1 eq).

  • Slowly add chloroacetyl chloride (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl).

  • Separate the organic layer, wash with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation. A yield of approximately 66% can be expected under optimized conditions.[2]

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzyl alcohol (1.0 eq), chloroacetic acid (1.2 eq), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq) in a suitable solvent such as toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation. Yields can vary significantly based on the catalyst and reaction conditions but can be in the range of 44-83%.[3]

Data Presentation: Synthesis of Benzyl Acetate (as a model for esterification)

The following table summarizes the yields of benzyl acetate, a structurally similar ester, under various catalytic conditions for Fischer esterification, which can provide insights into optimizing this compound synthesis.

CatalystMolar Ratio (Acid:Alcohol)Reaction Time (h)Temperature (°C)Yield (%)Reference
H2SO41:1.82Reflux89.1[4]
FeCl3/Carbon1:1.82Reflux89.1[4]
Fe2(SO4)31:2.52Reflux67.1[4]
Phosphotungstic acid2.5:12Reflux90.0[4]
N-methylpyrrolidone hydrosulfate1.4:1111098.6[4]
(NH4)6[MnMo9O32]·8H2O2.0:1.01.5Reflux80.4[4]

Troubleshooting Guide: N-Alkylation using this compound

This compound is a common reagent for the N-alkylation of amines. Below are common issues and their solutions.

Issue 1: Low or No Conversion in N-Alkylation Reaction
Potential CauseRecommended Solution
Low nucleophilicity of the amineUse a stronger base to deprotonate the amine and increase its nucleophilicity. In some cases, heating the reaction may be necessary.
Steric hindranceIf either the amine or this compound is sterically hindered, the reaction rate may be slow. Prolonged reaction times or higher temperatures may be required.
Poor solubility of reactantsEnsure that both the amine and this compound are soluble in the chosen solvent. Aprotic polar solvents like DMF or acetonitrile (B52724) are often good choices.
Hydrolysis of this compoundUse anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the alkylating agent.
Issue 2: Formation of Side Products
Side ProductCauseMitigation Strategy
Over-alkylation (di- or tri-alkylation)The product amine is more nucleophilic than the starting amine.Use a large excess of the starting amine. Add the this compound slowly to the reaction mixture to maintain a low concentration.
Elimination productsIf the amine is a strong, sterically hindered base, it may promote elimination reactions.Use a non-nucleophilic, weaker base if possible.
Products from reaction with the solventSome solvents, like DMF, can decompose at high temperatures to form amines that can react with this compound.Choose a more stable solvent if high temperatures are required.
Experimental Protocol: N-Alkylation of Imidazole (B134444) with this compound
  • To a solution of imidazole (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring its progress by TLC.

  • After completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_alkylation N-Alkylation Reaction start Starting Materials (Benzyl Alcohol, Chloroacetyl Chloride/Chloroacetic Acid) reaction Reaction (Esterification) start->reaction workup Aqueous Workup reaction->workup purification Purification (Vacuum Distillation) workup->purification product Pure this compound purification->product start_alk Starting Materials (Amine, this compound) product->start_alk Used as Reagent reaction_alk N-Alkylation start_alk->reaction_alk workup_alk Workup reaction_alk->workup_alk purification_alk Purification (Column Chromatography) workup_alk->purification_alk product_alk N-Alkylated Product purification_alk->product_alk Troubleshooting_Synthesis cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in Synthesis incomplete_rxn Incomplete Reaction issue->incomplete_rxn impure_sm Impure Starting Materials issue->impure_sm poor_equilibrium Poor Equilibrium (Fischer) issue->poor_equilibrium decomposition Decomposition of Benzyl Alcohol issue->decomposition inefficient_hcl_scavenging Inefficient HCl Scavenging issue->inefficient_hcl_scavenging monitor_tlc Monitor by TLC incomplete_rxn->monitor_tlc purify_sm Purify Starting Materials impure_sm->purify_sm remove_water Remove Water/Use Excess Reagent poor_equilibrium->remove_water milder_conditions Use Milder Conditions decomposition->milder_conditions optimize_base Optimize Base inefficient_hcl_scavenging->optimize_base N_Alkylation_Troubleshooting cluster_causes_alk Potential Causes cluster_solutions_alk Solutions issue Problems in N-Alkylation low_conversion Low/No Conversion issue->low_conversion overalkylation Over-alkylation issue->overalkylation side_reactions Side Reactions issue->side_reactions optimize_conditions Optimize Conditions (Base, Temp, Solvent) low_conversion->optimize_conditions excess_amine Use Excess Amine/ Slow Addition overalkylation->excess_amine side_reactions->optimize_conditions anhydrous_conditions Use Anhydrous Conditions side_reactions->anhydrous_conditions

References

Technical Support Center: Optimizing Catalyst Selection for Benzyl Chloroacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl (B1604629) chloroacetate (B1199739).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of benzyl chloroacetate.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inefficient Catalyst Consult the catalyst comparison tables below to select a more appropriate catalyst for your reaction conditions. For Fischer esterification, consider a stronger acid catalyst.
Reaction Equilibrium Not Reached Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If applicable, increase the reaction temperature to shift the equilibrium towards the product.
Presence of Water For reactions sensitive to water, such as Fischer esterification, use a Dean-Stark apparatus to remove water as it is formed. Ensure all reactants and solvents are anhydrous.
Sub-optimal Reactant Ratio Vary the molar ratio of benzyl alcohol to the acylating agent (chloroacetic acid or chloroacetyl chloride). An excess of one reactant can drive the reaction to completion.

Issue 2: Presence of Impurities and Side Products

Possible Cause Troubleshooting Steps
Unreacted Starting Materials Optimize purification methods such as column chromatography by adjusting the solvent system. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove unreacted chloroacetic acid.
Formation of Dibenzyl Ether This is a common side reaction with benzyl alcohol in the presence of strong acid catalysts. Minimize the amount of acid catalyst used and avoid excessively high temperatures.
Polymerization/Sulfonation Benzyl alcohol is susceptible to polymerization and sulfonation with strong acids like sulfuric acid.[1] Use a minimal catalytic amount of strong acid or consider using a milder catalyst, such as a solid acid catalyst or an enzyme.
Side reactions of Chloroacetyl Chloride Chloroacetyl chloride is highly reactive and can react with atmospheric moisture. Ensure the reaction is carried out under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Fischer-Speier Esterification: The reaction of benzyl alcohol with chloroacetic acid in the presence of an acid catalyst. This is a reversible reaction, and the removal of water is crucial to drive it towards the product.

  • Acylation with Chloroacetyl Chloride: The reaction of benzyl alcohol with chloroacetyl chloride.[2] This reaction is generally faster and not reversible but requires careful handling of the highly reactive chloroacetyl chloride.

Q2: How do I choose the best catalyst for my synthesis?

A2: The choice of catalyst depends on your desired reaction conditions, sensitivity of your other functional groups, and environmental considerations.

  • Strong acids (e.g., H₂SO₄) are effective but can lead to side reactions like polymerization and sulfonation.[1]

  • Lewis acids (e.g., FeCl₃, ZnCl₂) can also catalyze the reaction.

  • Solid acid catalysts (e.g., zeolites, ion-exchange resins) offer the advantage of being easily separable from the reaction mixture.

  • Enzymatic catalysts (e.g., lipases) provide high selectivity under mild conditions but may be more expensive.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting materials and the formation of the product.

Q4: What is the best way to purify the final product?

A4: Purification is typically achieved through a series of steps:

  • Neutralization: Washing the reaction mixture with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid.

  • Extraction: Extracting the ester into an organic solvent.

  • Drying: Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Evaporating the solvent under reduced pressure.

  • Distillation or Chromatography: Further purification by vacuum distillation or column chromatography.

Data Presentation: Catalyst Performance in Benzyl Ester Synthesis

Note: The following data is primarily for the synthesis of benzyl acetate (B1210297), a closely related ester. The trends in catalyst performance are expected to be similar for this compound.

Table 1: Comparison of Various Catalysts for Benzyl Acetate Synthesis [3][4]

CatalystReactant Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)
N-methylpyrrolidone hydrosulfate1.4:1.0110198.6
1-methyl-3-(3-sulfopropyl)imidazolium tungstophosphate2.0:1.0110595.5
Tris(trimethylsilylmethyl)tin chloride3.5:1.0N/A3.591.5
Phosphotungstic acid2.5:1.0N/A290.0
FeCl₃/Carbon1.0:1.8N/A289.1
Strong Acid Cation Exchange Resin4.0:5.01001084.2
(NH₄)₆[MnMo₉O₃₂]·8H₂O2.0:1.0N/A1.580.4
Fe₂(SO₄)₃1.0:2.5N/A267.1
H₂SO₄ (with ultrasonic radiation)N/AN/AN/A65.8

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer-Speier Esterification

This protocol is adapted from general Fischer esterification procedures.

Materials:

  • Benzyl alcohol

  • Chloroacetic acid

  • Sulfuric acid (concentrated) or other acid catalyst

  • Toluene or another suitable solvent for azeotropic removal of water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzyl alcohol, a molar excess of chloroacetic acid, and a catalytic amount of sulfuric acid in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound using Chloroacetyl Chloride

Materials:

  • Benzyl alcohol

  • Chloroacetyl chloride

  • A suitable base (e.g., pyridine (B92270) or triethylamine)

  • Anhydrous solvent (e.g., dichloromethane)

  • Dilute hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzyl alcohol in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride to the cooled solution, followed by the slow addition of the base.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Benzyl Alcohol + Chloroacetic Acid/Chloroacetyl Chloride reaction Heating/Reflux (with water removal if necessary) reactants->reaction Mix catalyst Select Catalyst (e.g., H2SO4, Lewis Acid, Solid Acid) catalyst->reaction workup Quenching & Aqueous Wash (Base & Brine) reaction->workup Cool purification Drying -> Filtration -> Solvent Removal -> Distillation/Chromatography workup->purification product Pure Benzyl Chloroacetate purification->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide Troubleshooting Logic for this compound Synthesis cluster_yield Low Yield Issues cluster_impurity Impurity Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_impurity Solutions for Impurities start Low Yield or Product Impurity check_catalyst Is the catalyst active/appropriate? start->check_catalyst check_equilibrium Has the reaction reached equilibrium? start->check_equilibrium check_water Is water being effectively removed? start->check_water unreacted_sm Unreacted Starting Materials Present? start->unreacted_sm side_products Side Products (e.g., Dibenzyl Ether) Detected? start->side_products change_catalyst Change catalyst or increase loading check_catalyst->change_catalyst No increase_time_temp Increase reaction time/temperature check_equilibrium->increase_time_temp No improve_water_removal Use Dean-Stark/ anhydrous reagents check_water->improve_water_removal No optimize_purification Optimize purification (wash, chromatography) unreacted_sm->optimize_purification Yes milder_conditions Use milder conditions (less acid, lower temp) side_products->milder_conditions Yes

Caption: Troubleshooting logic for this compound synthesis.

References

Benzyl Chloroacetate Synthesis: A Technical Support Guide for Managing and Identifying Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing and identifying byproducts during the synthesis of benzyl (B1604629) chloroacetate (B1199739). The information is presented in a practical question-and-answer format to directly address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of Benzyl Chloroacetate

Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors related to reaction equilibrium, starting material quality, and reaction conditions. Here are the primary causes and recommended solutions:

  • Incomplete Reaction: The esterification reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if necessary. For Fischer esterification, which is a reversible reaction, consider using a Dean-Stark apparatus to remove the water byproduct, driving the equilibrium towards the product.[1]

  • Suboptimal Temperature: The reaction temperature might not be ideal for the specific method.

    • Solution: For Fischer esterification, cautiously increasing the temperature can favor product formation. However, be aware that excessively high temperatures can lead to side reactions.

  • Inefficient Catalysis: The catalyst used may be weak or used in insufficient quantity.

    • Solution: In Fischer esterification, a stronger acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or a larger quantity of the catalyst can be employed.[2]

  • Poor Quality Starting Materials: Impurities in benzyl alcohol or chloroacetic acid/chloroacetyl chloride can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Benzyl alcohol can be purified by distillation, and the purity of other reagents should be verified analytically.

Issue 2: Presence of Significant Byproducts in the Reaction Mixture

Q: I am observing significant byproduct formation, complicating the purification of this compound. What are the common byproducts and how can I minimize them?

A: The formation of byproducts is a common challenge. The primary byproducts depend on the synthetic route employed.

  • Dibenzyl Ether: This is a frequent byproduct, especially in reactions involving benzyl alcohol under acidic or basic conditions.[3][4][5] It is formed through the self-condensation of two molecules of benzyl alcohol.

    • Minimization Strategy:

      • Control the reaction temperature; lower temperatures generally reduce the rate of dibenzyl ether formation.

      • In Fischer esterification, use a minimal amount of a strong acid catalyst. Excess acid can promote the dehydration of benzyl alcohol.

      • When using benzyl chloride as a starting material, the presence of water can lead to the formation of benzyl alcohol, which can then form dibenzyl ether.[6] Ensure anhydrous reaction conditions.

  • Unreacted Starting Materials: Residual benzyl alcohol, chloroacetic acid, or chloroacetyl chloride are common impurities.

    • Minimization Strategy:

      • Drive the reaction to completion using the strategies mentioned in "Issue 1."

      • For Fischer esterification, using an excess of one reactant (typically the less expensive one) can help consume the other.

  • Chloroacetic Anhydride (B1165640): This can form from the reaction of chloroacetyl chloride with chloroacetic acid.[7][8][9]

    • Minimization Strategy: When using chloroacetyl chloride, ensure it is added slowly to the benzyl alcohol to favor the esterification reaction over anhydride formation. Maintain a controlled temperature during the addition.

  • Impurities from Starting Materials: Commercial benzyl chloride can contain impurities like benzaldehyde, toluene (B28343), and various chlorinated toluene derivatives, which can lead to corresponding byproducts.[6][10][11]

    • Minimization Strategy: Use highly pure starting materials. If necessary, purify the benzyl chloride by distillation before use.

Issue 3: Difficulty in Purifying this compound

Q: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification techniques?

A: Effective purification is crucial for obtaining high-quality this compound. A combination of techniques is often necessary.

  • Aqueous Work-up:

    • To remove acidic components: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any unreacted chloroacetic acid and the acid catalyst.

    • To remove water-soluble impurities: Wash with water and then with brine to help break any emulsions and remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

  • Distillation: Vacuum distillation is a highly effective method for purifying this compound, as it has a relatively high boiling point. This will separate the product from less volatile impurities like dibenzyl ether and more volatile impurities like toluene.

  • Column Chromatography: If distillation is not sufficient to remove impurities with similar boiling points, silica (B1680970) gel column chromatography can be employed. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is commonly used, with the polarity adjusted to achieve optimal separation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two primary methods for synthesizing this compound are:

  • Fischer Esterification: The reaction of benzyl alcohol with chloroacetic acid in the presence of a strong acid catalyst, such as sulfuric acid.[12][13]

  • Reaction with Chloroacetyl Chloride: The reaction of benzyl alcohol with chloroacetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.[6]

Q2: What are the expected byproducts in the Fischer esterification of benzyl alcohol with chloroacetic acid?

A2: The main byproducts to expect are:

  • Dibenzyl ether: Formed from the acid-catalyzed self-condensation of benzyl alcohol.[3]

  • Unreacted benzyl alcohol and chloroacetic acid: Due to the reversible nature of the reaction.[1]

Q3: What are the potential byproducts when using benzyl alcohol and chloroacetyl chloride?

A3: In this synthesis, you might encounter:

  • Dibenzyl ether: If any water is present, it can hydrolyze chloroacetyl chloride to HCl and chloroacetic acid, and the acidic conditions can then lead to dibenzyl ether formation from benzyl alcohol.

  • Chloroacetic anhydride: Can form from the reaction of chloroacetyl chloride with any moisture or from a side reaction with chloroacetic acid if it is present as an impurity or forms in situ.[7][8][9]

  • Unreacted starting materials.

Q4: How can I identify the byproducts in my reaction mixture?

A4: A combination of analytical techniques is recommended for robust byproduct identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile compounds and identifying them based on their mass spectra. It is particularly useful for identifying impurities like dibenzyl ether, benzaldehyde, and residual starting materials.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector can be used to separate and quantify the components of the reaction mixture. A reverse-phase C18 column is often suitable.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of the main product and any significant impurities. Specific chemical shifts can help identify the presence of byproducts.[15]

Data Presentation

Table 1: Common Byproducts and Their Origin

ByproductOriginRecommended Analytical Technique
Dibenzyl EtherSelf-condensation of benzyl alcoholGC-MS, HPLC, 1H NMR
Benzyl AlcoholUnreacted starting materialGC-MS, HPLC, 1H NMR
Chloroacetic AcidUnreacted starting material (Fischer)HPLC, Titration
Chloroacetyl ChlorideUnreacted starting material (Acyl Chloride method)GC-MS (after derivatization)
Chloroacetic AnhydrideSide reaction of chloroacetyl chlorideGC-MS, IR
BenzaldehydeImpurity in benzyl chloride starting materialGC-MS, HPLC
TolueneImpurity in benzyl chloride starting materialGC-MS, HPLC
Chlorinated ToluenesImpurities in benzyl chloride starting materialGC-MS

Table 2: Typical GC-MS and HPLC Parameters for Analysis

ParameterGC-MSHPLC
Column DB-5MS (or equivalent)C18 (e.g., 250 x 4.6 mm, 5 µm)
Injector Temp. 250 °CAmbient
Oven Program 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 minIsocratic or Gradient
Carrier Gas HeliumN/A
Mobile Phase N/AAcetonitrile/Water or Methanol/Water
Flow Rate 1 mL/min1 mL/min
Detector Mass Spectrometer (EI mode)UV-Vis or PDA (e.g., 220 nm)

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzyl alcohol (1.0 eq), chloroacetic acid (1.2 eq), and a catalytic amount of sulfuric acid (e.g., 0.05 eq).

  • Add a suitable solvent that forms an azeotrope with water, such as toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Analysis of this compound and Byproducts by GC-MS

  • Prepare a sample of the crude or purified this compound by diluting it in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

  • Inject 1 µL of the sample into the GC-MS system.

  • Use a temperature program that allows for the separation of all expected components (e.g., starting materials, product, and potential byproducts like dibenzyl ether). A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C).

  • Identify the peaks in the chromatogram by comparing their mass spectra to a library of known compounds (e.g., NIST).

  • Quantify the components by integrating the peak areas, using an internal standard for more accurate results if necessary.

Mandatory Visualization

Synthesis_and_Byproduct_Pathway cluster_reactants Starting Materials cluster_byproducts Potential Byproducts Benzyl Alcohol Benzyl Alcohol Unreacted Starting Materials Unreacted Starting Materials Benzyl Alcohol->Unreacted Starting Materials This compound This compound Benzyl Alcohol->this compound + Chloroacetyl Chloride Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Unreacted Starting Materials Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetic Anhydride Chloroacetic Anhydride Chloroacetyl Chloride->Chloroacetic Anhydride + H2O or Chloroacetic Acid Chloroacetyl Chloride->Unreacted Starting Materials Chloroacetyl Chloride->this compound Dibenzyl Ether Dibenzyl Ether

Caption: Synthesis pathways of this compound and the formation of common byproducts.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Reaction Mixture (GC-MS, HPLC) Start->Analysis Byproducts Significant Byproducts? Analysis->Byproducts Yes Unreacted_SM Unreacted Starting Materials? Analysis->Unreacted_SM No Optimize_Conditions Optimize Reaction Conditions (Temp, Catalyst, Time) Byproducts->Optimize_Conditions Yes Purify_SM Purify Starting Materials Byproducts->Purify_SM Yes Drive_Reaction Drive Reaction to Completion (e.g., Dean-Stark) Unreacted_SM->Drive_Reaction Yes Improve_Purification Improve Purification (Distillation, Chromatography) Unreacted_SM->Improve_Purification No End High Yield and Purity Achieved Optimize_Conditions->End Purify_SM->End Drive_Reaction->End Improve_Purification->End

References

Validation & Comparative

A Comparative Guide to Benzyl Chloroacetate and Benzyl Bromide as Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of an appropriate alkylating agent is paramount to the success of a reaction, influencing yield, reaction time, and substrate scope. Among the diverse array of available reagents, benzyl (B1604629) chloroacetate (B1199739) and benzyl bromide are two commonly employed benzylating agents. This guide provides an objective comparison of their performance, supported by theoretical principles and representative experimental protocols, to aid researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Differences

FeatureBenzyl ChloroacetateBenzyl Bromide
Reactivity Moderately ReactiveHighly Reactive
Leaving Group ChloroacetateBromide
Leaving Group Ability GoodExcellent
Typical Reaction Conditions Often requires slightly more forcing conditions (e.g., higher temperatures) compared to benzyl bromide.Generally reacts under milder conditions.
Selectivity May offer better selectivity in certain cases due to lower reactivity.High reactivity can sometimes lead to over-alkylation or side reactions.
Cost & Availability Generally available from major chemical suppliers.Readily available and often more cost-effective for simple benzylation.

Delving Deeper: A Comparative Analysis

The fundamental difference in the alkylating ability of this compound and benzyl bromide lies in the nature of their respective leaving groups: the chloroacetate anion and the bromide anion. The efficiency of a nucleophilic substitution reaction, the primary mechanism for alkylation, is significantly influenced by the stability of the leaving group.

Reactivity and Leaving Group Ability:

In nucleophilic substitution reactions, a better leaving group is a species that can better stabilize the negative charge it acquires upon departing from the substrate. Bromide (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr), is highly polarizable, and can effectively delocalize the negative charge over its large atomic radius.[1]

The chloroacetate anion (ClCH₂COO⁻), while a good leaving group, is generally considered to be less effective than bromide. The electron-withdrawing chlorine atom enhances the stability of the carboxylate anion through an inductive effect. However, the overall stability and, consequently, the leaving group ability of bromide are superior. This intrinsic difference in leaving group ability dictates that benzyl bromide is a more reactive alkylating agent than this compound .[2] This higher reactivity often translates to faster reaction rates and the feasibility of using milder reaction conditions.

Both benzyl bromide and this compound are reactive in Sₙ2 reactions due to the stabilization of the transition state by the adjacent phenyl ring's π-system.[3] However, the superior leaving group ability of bromide means that the energy barrier for the Sₙ2 transition state is lower for benzyl bromide, leading to a faster reaction.

Experimental Protocols: N-Alkylation and O-Alkylation

To provide a practical context for this comparison, the following are representative experimental protocols for N-alkylation of anilines and O-alkylation of phenols. While direct side-by-side comparative data under identical conditions is scarce in the literature, these protocols illustrate the typical conditions employed for each reagent.

N-Alkylation of Anilines

Protocol 1: N-Alkylation of Aniline (B41778) with Benzyl Bromide

This protocol describes a general procedure for the N-benzylation of anilines.

Materials:

  • Aniline derivative (1.0 mmol)

  • Benzyl bromide (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Acetonitrile (B52724) (10 mL)

Procedure:

  • To a solution of the aniline derivative (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol).

  • Add benzyl bromide (1.1 mmol) to the suspension.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: N-Alkylation of Aniline with this compound (Representative)

While specific literature examples for direct comparison are limited, a typical protocol would likely require more forcing conditions.

Materials:

  • Aniline derivative (1.0 mmol)

  • This compound (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.5 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • To a solution of the aniline derivative (1.0 mmol) in DMF (10 mL), add potassium carbonate (2.5 mmol).

  • Add this compound (1.2 mmol) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

O-Alkylation of Phenols

Protocol 3: O-Alkylation of Phenol (B47542) with Benzyl Bromide

This protocol outlines a standard Williamson ether synthesis using benzyl bromide.

Materials:

  • Phenol derivative (1.0 mmol)

  • Benzyl bromide (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Acetone (B3395972) or DMF (10 mL)

Procedure:

  • To a solution of the phenol derivative (1.0 mmol) in acetone or DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Add benzyl bromide (1.1 mmol) to the mixture.

  • Stir the reaction at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring by TLC.[4]

  • After the reaction is complete, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography.

Protocol 4: O-Alkylation of Phenol with this compound (Representative)

Similar to N-alkylation, O-alkylation with this compound may necessitate slightly more vigorous conditions.

Materials:

  • Phenol derivative (1.0 mmol)

  • This compound (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • DMF (10 mL)

Procedure:

  • To a solution of the phenol derivative (1.0 mmol) in DMF (10 mL), add potassium carbonate (2.0 mmol).

  • Add this compound (1.2 mmol) to the suspension.

  • Heat the reaction mixture to 70-90 °C and stir for 6-10 hours, monitoring by TLC.

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts, dry, and concentrate.

  • Purify the crude product by column chromatography.

Reaction Mechanisms and Workflows

The alkylation reactions with both this compound and benzyl bromide predominantly proceed through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The nucleophile (an amine or a phenoxide) attacks the benzylic carbon, leading to the displacement of the leaving group in a single, concerted step.

Below are diagrams illustrating the logical workflow of a typical alkylation experiment and the Sₙ2 reaction pathway.

experimental_workflow General Experimental Workflow for Alkylation reagents Mix Substrate, Base, and Solvent add_alkylating_agent Add this compound or Benzyl Bromide reagents->add_alkylating_agent reaction Stir at Appropriate Temperature add_alkylating_agent->reaction monitoring Monitor Reaction (TLC) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product sn2_mechanism Sₙ2 Alkylation Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nucleophile (Nu⁻) TS [Nu---Benzyl---LG]⁻ Nu->TS AlkylatingAgent Benzyl-LG AlkylatingAgent->TS Product Benzyl-Nu TS->Product LG Leaving Group (LG⁻) TS->LG Concerted Step

References

A Comparative Guide to Analytical Methods for Benzyl Chloroacetate Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like benzyl (B1604629) chloroacetate (B1199739) is paramount for the safety and efficacy of the final pharmaceutical product. This guide provides a comparative overview of common analytical methods for validating the purity of benzyl chloroacetate, complete with experimental data and detailed protocols.

The validation of an analytical method provides scientific evidence that the method is suitable for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).[1][2][3][4][5]

Comparison of Analytical Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two of the most prevalent techniques for assessing the purity of volatile and semi-volatile organic compounds like this compound.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Alternative Methods
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Titration (for overall acidity/purity), Nuclear Magnetic Resonance (NMR) spectroscopy (for structural confirmation and impurity identification).
Typical Detector Flame Ionization Detector (FID), Mass Spectrometry (MS).Ultraviolet (UV) Detector, Photodiode Array (PDA) Detector, Mass Spectrometry (MS).N/A
Reported Linearity (R²) >0.999[6]>0.999[7]N/A
Reported Limit of Detection (LOD) As low as 0.19 ppm (for a related compound)[8]3 ppm (for a related compound)N/A
Reported Limit of Quantitation (LOQ) As low as 0.38 ppm (for a related compound)[8]10 ppm (for a related compound)N/A
Reported Accuracy (% Recovery) 97.3% to 101.5% (for a related compound)[8]97.5% to 99.7% (for a related compound)N/A
Reported Precision (%RSD) <1%[8]<2%[7]N/A
Advantages High resolution for volatile impurities, sensitive detectors (FID, MS).Versatile for a wide range of compounds, non-destructive, suitable for thermally labile compounds.NMR provides structural information, titration is a simple, cost-effective primary method.
Disadvantages Requires volatile and thermally stable analytes, potential for sample degradation at high temperatures.Can require larger volumes of organic solvents, potential for peak co-elution.NMR has lower sensitivity than chromatographic methods, titration is non-specific.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the validation of analytical methods for this compound and related compounds.

Gas Chromatography-Flame Ionization Detector (GC-FID) Method

This protocol is based on established methods for the analysis of related chloro-compounds.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

  • Injector: Split/splitless injector.

2. Reagents and Standards:

  • This compound reference standard (purity ≥99%).

  • Solvent: Methanol or a suitable organic solvent.

  • Carrier gas: Helium or Nitrogen.

3. Chromatographic Conditions:

  • Injector temperature: 250°C.

  • Detector temperature: 300°C.

  • Oven temperature program: Initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier gas flow rate: 1.0 mL/min.

  • Injection volume: 1 µL.

4. Sample Preparation:

  • Standard solution: Accurately weigh about 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the solvent to obtain a concentration of approximately 1 mg/mL.

  • Test solution: Prepare a sample solution of this compound at a similar concentration to the standard solution.

5. Validation Procedure:

  • Specificity: Inject the solvent blank, standard solution, and test solution. The chromatograms should show no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/mL). Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the standard solution on different days, with different analysts, or on different instruments.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from methods used for similar aromatic compounds.

1. Instrumentation:

  • HPLC system with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Autosampler.

2. Reagents and Standards:

  • This compound reference standard (purity ≥99%).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase may contain a buffer like ammonium (B1175870) acetate.

  • Diluent: Mobile phase or a suitable solvent mixture.

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Column temperature: 25°C.

  • Detection wavelength: 220 nm.

  • Injection volume: 20 µL.

4. Sample Preparation:

  • Standard solution: Prepare a stock solution of this compound reference standard in the diluent (e.g., 1 mg/mL). Prepare working standards by further dilution.

  • Test solution: Prepare a sample solution of this compound in the diluent to a concentration within the linear range of the method.

5. Validation Procedure:

  • Follow a similar validation procedure as outlined for the GC-FID method, assessing specificity, linearity, accuracy, and precision.

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound purity.

G start Start: Define Analytical Method Requirements method_dev Method Development & Optimization (GC/HPLC) start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & Final Report robustness->documentation end End: Method Implementation documentation->end

Caption: Workflow of Analytical Method Validation.

References

A Researcher's Guide to the Quantitative Analysis of Benzyl Chloroacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of benzyl (B1604629) chloroacetate (B1199739) and its derivatives is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products and research materials. Benzyl chloroacetate serves as a critical intermediate in the synthesis of a wide array of biologically active molecules.[1] This guide provides a comparative overview of the primary analytical techniques for the quantitative analysis of these compounds, supported by experimental data and detailed protocols.

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical method hinges on factors such as the nature of the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most prevalent techniques for the quantitative analysis of this compound derivatives.

Table 1: Comparison of HPLC and GC-MS Methods for the Quantification of Benzyl Chloride (a closely related derivative)
ParameterHPLC MethodHeadspace GC-MS Method
Principle Separation based on polarity in a liquid mobile phase.Separation based on volatility and mass-to-charge ratio in a gaseous mobile phase.
Instrumentation HPLC system with UV detector.GC system coupled with a Mass Spectrometer.
Column Waters X Bridge C18 (250 x 4.6 mm, 3.5 µm)DB-5MS (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas 10mM Ammonium acetate (B1210297) (pH 5.5) and AcetonitrileHelium
Detection Wavelength 220 nmMass-to-charge ratio (m/z)
Limit of Detection (LOD) 3 ppm0.04 - 0.17 mg/kg
Limit of Quantification (LOQ) 10 ppm0.13 - 0.52 mg/kg
Linearity Range 0.1 - 0.75 µg/mL0.05 - 5 µg/g
Precision (%RSD) System: 0.50%, Method: 0.16%< 5%
Accuracy 97.5% - 99.7%95% - 105%
Advantages Suitable for non-volatile and thermally labile compounds.High sensitivity and selectivity, ideal for complex matrices.
Disadvantages Lower sensitivity compared to GC-MS for volatile compounds.Requires derivatization for non-volatile compounds.

Data for HPLC and GC-MS methods are based on validated methods for benzyl chloride, a structurally similar compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Benzyl Chloride

This protocol is adapted from a validated method for the determination of benzyl chloride in a drug substance.

1. Instrumentation:

  • HPLC system with a UV detector.

  • Waters X Bridge C18 column (250 x 4.6 mm, 3.5 µm).

2. Reagents:

  • Ammonium acetate (analytical grade).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Benzyl chloride standard.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of 10mM Ammonium acetate (pH 5.5) and Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of benzyl chloride in a suitable solvent (e.g., acetonitrile) and dilute to create a series of calibration standards (e.g., 0.1, 0.25, 0.5, 0.75 µg/mL).

  • Sample Solution: Dissolve the sample containing the this compound derivative in the diluent to achieve a concentration within the calibration range.

5. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solution and determine the concentration of the analyte from the calibration curve.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Method for Benzyl Chloride

This protocol is based on a validated method for the screening of benzyl chloride in pharmaceutical products.

1. Instrumentation:

  • GC system with a headspace autosampler and a Mass Spectrometer detector.

  • DB-5MS column (30 m x 0.25 mm, 0.25 µm).

2. Reagents:

  • Benzyl chloride standard.

  • Internal standard (e.g., deuterated benzyl chloride).

3. GC-MS Conditions:

  • Carrier Gas: Helium.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, ramp to 120°C at 15°C/min, then ramp to 300°C at 30°C/min and hold for 5 minutes.

  • MS Ion Source Temperature: 250°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

4. Headspace Parameters:

  • Incubation Temperature: 110°C.

  • Incubation Time: 10 min.

5. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of benzyl chloride and an internal standard. Spike known amounts into a suitable matrix to create calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5 µg/g).

  • Sample Preparation: Weigh the sample directly into a headspace vial.

6. Analysis:

  • Analyze the calibration standards to generate a calibration curve.

  • Analyze the sample and quantify the analyte using the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for the quantification of organic compounds without the need for identical reference standards.

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents:

  • Deuterated solvent (e.g., CDCl3).

  • Internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

3. Sample Preparation:

  • Accurately weigh a known amount of the sample and the internal standard into an NMR tube.

  • Add a sufficient amount of deuterated solvent to dissolve the sample and internal standard completely.

4. NMR Analysis:

  • Acquire a proton (¹H) NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

5. Calculation:

  • The concentration of the analyte can be calculated using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molar_mass_analyte / Molar_mass_IS) * (Mass_IS / Mass_sample)

Visualizing Molecular Pathways and Workflows

Understanding the synthesis and biological activity of this compound derivatives is crucial in drug development. Graphviz diagrams can effectively illustrate these complex processes.

Synthesis of Bioactive Molecules

This compound is a versatile building block for the synthesis of various pharmaceutical compounds.[2]

G Synthesis of a Bioactive Molecule from this compound cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_reaction2 Nucleophilic Substitution cluster_product Final Product Benzyl_alcohol Benzyl Alcohol Benzyl_chloroacetate This compound Benzyl_alcohol->Benzyl_chloroacetate Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Benzyl_chloroacetate Bioactive_molecule Bioactive Molecule Benzyl_chloroacetate->Bioactive_molecule Nucleophile Nucleophile (e.g., Amine) Nucleophile->Bioactive_molecule

Caption: Synthetic pathway from benzyl alcohol to a bioactive molecule.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Certain derivatives of this compound have been identified as inhibitors of key signaling pathways implicated in cancer. For instance, the compound 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate (E1), a benzyl derivative, has been shown to inhibit the PI3K/Akt/mTOR pathway.[3]

G Inhibition of PI3K/Akt/mTOR Pathway by a Benzyl Derivative Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth promotes Benzyl_Derivative Benzyl Derivative (E1) Benzyl_Derivative->PI3K inhibits Benzyl_Derivative->Akt inhibits Benzyl_Derivative->mTOR inhibits G Workflow for Quantitative Analysis Sample_Collection Sample Collection Sample_Preparation Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (HPLC, GC-MS, or NMR) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Quantification Quantification and Reporting Data_Processing->Quantification

References

A Comparative Guide to the Efficiency of Benzyl Chloroacetate and Other Alcohol Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of hydroxyl groups, a diverse array of protecting strategies has been developed, each with its own set of advantages and limitations. This guide provides a detailed comparison of the efficiency of the chloroacetate (B1199739) group, with a focus on benzyl (B1604629) chloroacetate, against two other commonly employed protecting groups for alcohols: the acetate (B1210297) and the benzyl ether. This analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

The Role of Protecting Groups in Synthesis

Protecting groups are chemical moieties that are temporarily introduced to a functional group to mask its reactivity during a chemical transformation at another site in the molecule. An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce additional synthetic challenges. The overall efficiency of a protecting group strategy is a critical factor in the viability of a synthetic route.

Protecting_Group_Strategy Substrate Substrate with Multiple Functional Groups Protected_Substrate Substrate with Protected Functional Group Substrate->Protected_Substrate Protection Transformed_Product Product of Desired Transformation Protected_Substrate->Transformed_Product Chemical Transformation Final_Product Final Deprotected Product Transformed_Product->Final_Product Deprotection Experimental_Workflow cluster_protection Protection Step cluster_analysis1 Analysis of Protection cluster_deprotection Deprotection Step cluster_analysis2 Analysis of Deprotection Start Start with Substrate Alcohol P1 Protect with Group A (e.g., Chloroacetate) Start->P1 P2 Protect with Group B (e.g., Acetate) Start->P2 P3 Protect with Group C (e.g., Benzyl Ether) Start->P3 A1 Analyze Yield and Reaction Time for A P1->A1 A2 Analyze Yield and Reaction Time for B P2->A2 A3 Analyze Yield and Reaction Time for C P3->A3 D1 Deprotect Group A A1->D1 D2 Deprotect Group B A2->D2 D3 Deprotect Group C A3->D3 F1 Analyze Yield and Reaction Time for A D1->F1 F2 Analyze Yield and Reaction Time for B D2->F2 F3 Analyze Yield and Reaction Time for C D3->F3 Compare Compare Overall Efficiency F1->Compare F2->Compare F3->Compare Decision_Tree Start Select Alcohol Protecting Group Stability Required Stability? Start->Stability Deprotection Orthogonal Deprotection Needed? Stability->Deprotection High Stability (Acid/Base) Lability Mild Base Lability Required? Stability->Lability Moderate Stability Benzyl Use Benzyl Ether Deprotection->Benzyl Yes Other Consider Other Protecting Groups Deprotection->Other No Chloroacetate Use Chloroacetate Lability->Chloroacetate Yes Acetate Use Acetate Lability->Acetate No

Spectroscopic Characterization of Benzyl Chloroacetate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characterization of benzyl (B1604629) chloroacetate (B1199739) and its derivatives. Understanding the spectral properties of these compounds is crucial for their identification, purity assessment, and the elucidation of their chemical structures, which are vital steps in drug development and chemical research. This document presents a comparative analysis of data obtained from key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and a discussion of alternative analytical methods.

Comparative Spectroscopic Data

The introduction of substituents onto the benzyl ring of benzyl chloroacetate significantly influences its spectroscopic properties. The position (ortho, meta, para) and the electronic nature (electron-donating or electron-withdrawing) of the substituent alter the chemical environment of the protons and carbon atoms, leading to predictable shifts in NMR spectra. Similarly, vibrational frequencies in IR spectra and fragmentation patterns in mass spectra are affected.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of this compound and Analogues

CompoundAr-H-O-CH₂-Ar-CO-CH₂-ClOther ProtonsSolvent
This compound7.30-7.40 (m, 5H)[1][2]5.20 (s, 2H)4.15 (s, 2H)CDCl₃
4-Methylbenzyl Acetate7.26 (d, 2H), 7.18 (d, 2H)5.07 (s, 2H)2.36 (s, 3H, -CH₃), 2.09 (s, 3H, -COCH₃)CDCl₃
2-Methylbenzyl Acetate7.16-7.37 (m, 4H)5.13 (s, 2H)2.36 (s, 3H, -CH₃), 2.11 (s, 3H, -COCH₃)CDCl₃
4-Bromobenzyl Acetate7.49 (d, 2H), 7.23 (d, 2H)5.05 (s, 2H)2.10 (s, 3H, -COCH₃)CDCl₃
2-Chlorobenzyl Benzoate7.23-7.56 (m, 9H)5.46 (s, 2H)CDCl₃
3-Chlorobenzyl Benzoate7.29-8.07 (m, 9H)5.31 (s, 2H)CDCl₃
4-Chlorobenzyl Benzoate7.32-8.07 (m, 9H)5.30 (s, 2H)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of this compound and Analogues

CompoundC=OAr-C (Substituted)Ar-C (Unsubstituted)-O-CH₂-Ar-CO-CH₂-ClOther CarbonsSolvent
This compound167.0135.0128.8, 128.7, 128.667.840.8CDCl₃
2-Chloro-3,5-dimethyl-benzyl Acetate170.1137.9, 135.5, 133.9129.5, 127.3, 125.763.220.9 (-CH₃), 18.8 (-CH₃), 21.1 (-COCH₃)CDCl₃
4-Methylbenzyl Acetate171.1138.3, 133.0129.4, 128.666.421.3 (-CH₃), 21.2 (-COCH₃)CDCl₃
2-Methylbenzyl Acetate171.1137.1, 134.0130.5, 129.4, 128.7, 126.264.919.0 (-CH₃), 21.1 (-COCH₃)CDCl₃
2-Chlorobenzyl Benzoate166.1133.7, 133.6129.8, 129.7, 129.6, 129.5, 129.4, 128.3, 126.863.9CDCl₃
3-Chlorobenzyl Benzoate166.1138.0, 134.4129.8, 129.7, 129.6, 128.3, 128.2, 128.0, 126.065.6CDCl₃
4-Chlorobenzyl Benzoate166.1134.5, 134.0133.0, 131.0, 129.8, 129.6, 129.5, 128.7, 128.366.0CDCl₃

Table 3: Key IR Absorption Bands (cm⁻¹) of this compound and Analogues

Compoundν(C=O) Esterν(C-O) Esterν(C-Cl)Aromatic ν(C=C)
This compound~1760~1250~750~1600, ~1500
4-Nitrobenzyl Chloroformate~1780~1200~860~1610, ~1530 (NO₂)
1-Chloro-3-nitrobenzene~880~1530 (NO₂)
4-Chloro-2-nitrobenzoic acid~1700 (acid)~830~1540 (NO₂)

Table 4: Mass Spectrometry Data (m/z) of this compound and Analogues

CompoundMolecular Ion [M]⁺Base PeakKey Fragment Ions
This compound184/186 (Cl isotope pattern)91107, 77, 49
Benzyl Bromoacetate228/230 (Br isotope pattern)91107, 77
2-Chlorobenzyl Bromide204/206/208 (Br, Cl isotope patterns)125/12791, 89
3-Chlorobenzyl Bromide204/206/208 (Br, Cl isotope patterns)125/12789
4-Bromobenzyl)-N-(4-chlorobenzyl)amine309/311/313 (Br, Cl isotope patterns)125/127168/170, 91

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on meticulous sample preparation and instrument operation. Below are detailed methodologies for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 16-64 (signal-to-noise dependent).

    • Relaxation delay (d1): 1-2 seconds.

    • Pulse width: Calibrated 90-degree pulse.

    • Spectral width: 0-12 ppm.

    • Data processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay (d1): 2-5 seconds.

    • Pulse program: Proton-decoupled pulse sequence.

    • Spectral width: 0-220 ppm.

    • Data processing: Similar to ¹H NMR, with chemical shifts referenced to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Samples):

  • Place a small drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top to create a thin liquid film between the plates.

  • Mount the plates in the spectrometer's sample holder.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the this compound derivative (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Instrumentation and Conditions:

  • Gas Chromatograph:

    • Injector temperature: 250 °C.

    • Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-400 amu.

    • Ion source temperature: 230 °C.

    • Transfer line temperature: 280 °C.

Alternative Analytical Methods

While NMR, IR, and MS are primary tools for structural elucidation, other techniques can provide complementary information, particularly for purity analysis and quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound derivatives, a reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water is typically effective. UV detection is suitable due to the aromatic ring in the benzyl moiety. This method is particularly useful for assessing the purity of a sample and for monitoring reaction progress.[3][4][5]

  • Capillary Electrophoresis (CE): CE offers high-resolution separations of charged and neutral molecules.[6][7][8][9][10] While this compound derivatives are neutral, they can be analyzed using Micellar Electrokinetic Chromatography (MEKC), a mode of CE where a surfactant is added to the buffer to form micelles. The differential partitioning of the analytes between the micelles and the aqueous buffer allows for their separation. CE is advantageous for its high efficiency, short analysis time, and low sample and reagent consumption.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized this compound derivative.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Validation Synthesis Synthesis of Benzyl Chloroacetate Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment (e.g., HPLC, CE) Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Typical workflow for spectroscopic characterization.

This guide serves as a foundational resource for the spectroscopic characterization of this compound derivatives. For definitive identification of novel compounds, it is imperative to acquire a full suite of spectroscopic data and compare it with data from authentic reference standards whenever possible.

References

A Comparative Guide to the Kinetic Analysis of Benzyl Chloroacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of a reaction is paramount to optimizing processes and elucidating mechanisms. This guide provides a comparative kinetic analysis of benzyl (B1604629) chloroacetate (B1199739) reactions, offering insights into its reactivity and experimental protocols for its study. Due to a scarcity of direct kinetic data for benzyl chloroacetate in the available literature, this guide leverages data from closely related compounds—benzyl acetate (B1210297) and other chloroacetate esters—to draw meaningful comparisons and predict its behavior.

Quantitative Data Presentation

To facilitate a clear comparison, the following tables summarize the kinetic data for relevant ester reactions.

Table 1: Kinetic Data for the Hydrolysis of Benzyl Acetate

The hydrolysis of benzyl acetate serves as a baseline for understanding the reactivity of a benzyl ester without the influence of a chloro-substituent on the acyl group. The reaction is typically studied over a range of temperatures and catalyst loadings.[1][2]

Temperature (K)Catalyst Loading (g/L)Molar Ratio (Ester:Water)Initial Rate (mol/L·min)Reference
313.15301:1Data not specified[1]
333.15301:1Data not specified[1]
343.15301:1Data not specified[1]
353.15301:1Data not specified[1]

Note: Specific initial rate values were not provided in the abstract, but the study indicates a dependence on these reaction conditions.

Table 2: Comparative Kinetic Data for Related Chloroacetate and Thioformate Esters

To infer the kinetic behavior of this compound, we can examine data from compounds with similar structural features, such as chloromethyl chloroacetate and phenyl chlorodithioformate. The chloro-substituted esters provide insight into the electronic effects of the chlorine atom, while the phenyl-substituted thioformate offers a comparison for solvolysis reactions.

CompoundSolventTemperature (°C)Rate Constant (k)Reaction OrderReference
Chloromethyl chloroacetateAqueous MethanolNot specifiedNot specifiedAcid-catalyzed[3]
Phenyl chlorodithioformateVariousNot specifiedNot specifiedSN1 dominated[4]

Note: The available abstracts did not contain specific rate constants but provided mechanistic insights based on kinetic data.

Experimental Protocols

A detailed experimental protocol is crucial for reproducible kinetic analysis. Below is a generalized procedure for monitoring the kinetics of the hydrolysis of a benzyl ester, which can be adapted for this compound and other nucleophilic substitution reactions.

Objective: To determine the rate law and rate constant for the hydrolysis of a benzyl ester.

Materials:

  • Benzyl ester (e.g., this compound)

  • Solvent (e.g., acetone-water mixture)

  • Quenching solution (e.g., ice-cold water or a solution to neutralize a catalyst)

  • Standardized solution for titration (e.g., NaOH if an acid is produced)

  • Indicator (e.g., phenolphthalein)

  • High-purity water

  • Thermostated water bath

  • Magnetic stirrer and stir bars

  • Glassware: volumetric flasks, pipettes, burette, reaction flask, conical flasks

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the benzyl ester in the chosen solvent of a known concentration.

    • Prepare a standardized solution of the titrant.

  • Reaction Setup:

    • Place the reaction flask containing a known volume of the solvent in the thermostated water bath to equilibrate to the desired temperature.

    • Initiate the reaction by adding a known amount of the benzyl ester stock solution to the pre-heated solvent and start the timer simultaneously. Ensure rapid mixing.

  • Sampling and Quenching:

    • At regular time intervals, withdraw a fixed volume of the reaction mixture using a pipette.

    • Immediately quench the reaction by transferring the aliquot to a flask containing a quenching solution. This stops the reaction from proceeding further.

  • Analysis:

    • Analyze the concentration of a reactant or product in the quenched sample. For hydrolysis where an acid is produced, this can be done by titrating the acid with a standardized base.

    • Repeat the sampling and analysis at various time points until the reaction is significantly complete.

Data Analysis:

  • Determine the order of the reaction:

    • Plot concentration of the reactant vs. time, ln(concentration) vs. time, and 1/concentration vs. time. The plot that yields a straight line indicates the order of the reaction (zero, first, or second order, respectively).

  • Calculate the rate constant (k):

    • The rate constant can be determined from the slope of the linear plot.

Visualization of Reaction Pathways and Workflows

Reaction Mechanism:

Nucleophilic substitution reactions of benzyl esters can proceed through different mechanisms, such as SN1 or SN2, depending on the substrate, nucleophile, leaving group, and solvent. For a primary benzylic substrate like this compound, an SN2 mechanism is often plausible, especially with a good nucleophile.

SN2_Mechanism sub R-O-C(=O)-CH₂Cl ts [Nu---CH₂(C(=O)OR)---Cl]⁻ sub->ts nuc Nu⁻ nuc->ts Attack prod Nu-CH₂-C(=O)-OR ts->prod Bond formation lg Cl⁻ ts->lg Bond breaking

Caption: Generalized SN2 mechanism for the reaction of a chloroacetate ester.

Experimental Workflow:

The process of conducting a kinetic analysis follows a structured workflow from preparation to data analysis.

Kinetic_Workflow prep 1. Prepare Reactant and Solvent Solutions setup 2. Set up Reaction at Constant Temperature prep->setup initiate 3. Initiate Reaction setup->initiate sample 4. Withdraw Aliquots at Timed Intervals initiate->sample quench 5. Quench Reaction in Aliquots sample->quench analyze 6. Analyze Concentration (e.g., Titration, GC, HPLC) quench->analyze plot 7. Plot Kinetic Data analyze->plot determine 8. Determine Rate Law and Rate Constant plot->determine

Caption: A typical experimental workflow for a kinetic study of a chemical reaction.

References

Safety Operating Guide

Proper Disposal of Benzyl Chloroacetate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of benzyl (B1604629) chloroacetate (B1199739) is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn. Benzyl chloroacetate is a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[2]

  • Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[2]

  • Respiratory Protection: If working in an area with insufficient ventilation or potential for vapor inhalation, use a full-face respirator with appropriate cartridges (type ABEK as per EN 14387).[5]

Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid direct contact with skin and eyes, and do not inhale vapors or mists.[2][5]

Quantitative Data Summary

The following table summarizes the key physical, chemical, and safety data for this compound.

PropertyValueCitations
CAS Number 140-18-1[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Appearance Colorless to light yellow, slightly viscous liquid[1][6]
Boiling Point 90 °C @ 1 mmHg[1]
Density 1.215 g/mL at 25 °C[1]
Flash Point 113 °C (235.4 °F) - closed cup[5]
Solubility Insoluble in water; Soluble in alcohol, oils, and organic solvents[1][6]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
WGK (Water Hazard Class) 3 (Highly hazardous for water)[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or with general laboratory waste.[2][7]

Experimental Protocol: Small Spill Neutralization and Cleanup

This protocol is intended for minor spills. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

  • Ensure Safety: Make sure you are wearing the appropriate PPE as described above.

  • Contain the Spill: Prevent the spill from spreading. Do not let the product enter drains.[2][8]

  • Absorb the Liquid: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent like Chemizorb®.[2][8]

  • Collect the Waste: Carefully scoop the absorbed material into a suitable, sealable, and properly labeled hazardous waste container.[2]

  • Clean the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the same hazardous waste container.

  • Dispose of Contaminated Materials: All contaminated materials, including gloves and absorbent pads, must be placed in the hazardous waste container.[2]

  • Container Labeling and Storage: Seal the container tightly. Label it clearly as "Hazardous Waste: this compound" and include the date and any other information required by your institution. Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[5]

Disposal of Unused Product and Contaminated Containers

  • Unused Product: Unused or waste this compound should be collected in its original container or a compatible, labeled hazardous waste container. Do not mix it with other waste streams unless specifically instructed to do so by your EHS department.

  • Contaminated Packaging: Empty containers that held this compound should be treated as hazardous waste and disposed of as the unused product.[2] Do not rinse the containers into the drain.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Steps A Identify this compound for Disposal B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Is it a small spill or waste product? C->D E Absorb with inert material (e.g., vermiculite, sand) D->E Small Spill F Collect in a designated, labeled hazardous waste container D->F Waste Product I Do NOT pour down the drain D->I E->F G Store waste container in a secure, ventilated area F->G H Arrange for pickup by a licensed hazardous waste disposal service G->H J Document waste disposal (maintain records) H->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Benzyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate, procedural guidance for the safe handling and disposal of Benzyl Chloroacetate (B1199739), a chemical that requires careful management due to its potential hazards. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

Hazard Summary

Benzyl chloroacetate is classified as a hazardous substance. It is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this chemical.

OperationHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Routine Handling (in a fume hood) Nitrile gloves (minimum 5 mil thickness)Safety glasses with side shields or chemical splash gogglesNot generally required with proper ventilationStandard laboratory coat
Handling Large Quantities or Outside of a Fume Hood Nitrile gloves (minimum 5 mil thickness), double-gloving recommendedChemical splash goggles and a face shieldAir-purifying respirator with organic vapor/acid gas (OV/AG) cartridgesChemical-resistant apron over a laboratory coat
Spill Cleanup Nitrile gloves (minimum 5 mil thickness), double-gloving recommendedChemical splash goggles and a face shieldAir-purifying respirator with organic vapor/acid gas (OV/AG) cartridgesChemical-resistant suit or apron over a laboratory coat

Note on Glove Selection: While nitrile gloves are recommended for splash protection, no specific breakthrough time data for this compound is readily available. It is crucial to inspect gloves before each use and to change them immediately if contamination is suspected.[3] For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe working environment.

Workflow for Handling this compound

Operational Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_transfer Transfer Chemical in Fume Hood prep_hood->handle_transfer handle_use Use in Experiment handle_transfer->handle_use handle_close Securely Close Container handle_use->handle_close cleanup_decon Decontaminate Glassware & Surfaces handle_close->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Doff PPE Correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Step-by-Step Handling Procedure:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • Conduct all transfers and manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes.[2]

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all glassware and surfaces that have come into contact with this compound.

    • Dispose of all waste, including contaminated PPE, according to the disposal plan outlined below.

    • Remove PPE carefully to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling the chemical.

First Aid Measures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response

In the case of a spill, a calm and methodical response is necessary to ensure the safety of all laboratory personnel.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.

  • Collect: Carefully collect the absorbed material and any contaminated soil into a designated, labeled, and sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a solution of sodium bicarbonate), followed by a rinse with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.[4][5][6][7]

Waste Disposal Workflow

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_liquid Collect Liquid Waste in a Labeled, Sealed Container storage_area Store in a Designated Satellite Accumulation Area collect_liquid->storage_area collect_solid Collect Solid Waste (PPE, absorbent) in a Labeled, Sealed Bag/Container collect_solid->storage_area storage_compat Ensure Segregation from Incompatible Materials storage_area->storage_compat disposal_pickup Request Pickup by Environmental Health & Safety (EHS) storage_compat->disposal_pickup disposal_manifest Complete Hazardous Waste Manifest disposal_pickup->disposal_manifest

Caption: A procedural diagram for the safe collection, storage, and disposal of waste contaminated with this compound.

Step-by-Step Disposal Procedure:

  • Waste Segregation and Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked "Hazardous Waste: Halogenated Organic Liquid" and list this compound as a constituent.

    • Solid Waste: Collect all contaminated solid waste, including gloves, absorbent materials, and disposable labware, in a separate, clearly labeled hazardous waste bag or container. This should be marked "Hazardous Waste: Halogenated Organic Solid."

  • Container Management:

    • Keep waste containers securely closed except when adding waste.

    • Do not fill containers beyond 75% capacity to allow for expansion.

    • Ensure all hazardous waste labels are fully and accurately completed.

  • Storage:

    • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) that is well-ventilated and away from incompatible materials.

  • Decontamination of Laboratory Equipment:

    • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove the bulk of the this compound. This rinsate must be collected and disposed of as halogenated organic liquid waste.

    • Cleaning: Wash the equipment with warm, soapy water.[8]

    • Final Rinse: Rinse thoroughly with deionized water.

    • Drying: Allow the equipment to air dry completely before reuse or storage.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound or its waste down the drain.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.